4-(Difluoromethoxy)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3S/c8-7(9)13-5-1-3-6(4-2-5)14(10,11)12/h1-4,7H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBQHNZWCPUJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647578 | |
| Record name | 4-(Difluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-09-6 | |
| Record name | 4-(Difluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-(Difluoromethoxy)benzenesulfonamide" synthesis pathway and mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(difluoromethoxy)benzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic pathway, reaction mechanisms, experimental protocols, and relevant quantitative data.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design. This guide focuses on the most common and practical synthetic route to this compound, starting from readily available precursors.
Primary Synthesis Pathway
The most prevalent and industrially scalable synthesis of this compound proceeds via a two-step reaction sequence starting from 1-(difluoromethoxy)benzene. The pathway involves an initial chlorosulfonation of the aromatic ring followed by amination of the resulting sulfonyl chloride.
A visual representation of this synthetic pathway is provided below:
Figure 1: Overall synthesis pathway for this compound.
Reaction Mechanisms
Step 1: Chlorosulfonation of 1-(Difluoromethoxy)benzene
The chlorosulfonation of 1-(difluoromethoxy)benzene is an electrophilic aromatic substitution (EAS) reaction. The difluoromethoxy group (-OCHF₂) is an ortho-, para-directing activator, with the para-substituted product being the major isomer due to reduced steric hindrance. The electrophile in this reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.
The mechanism proceeds as follows:
-
Generation of the electrophile: Two molecules of chlorosulfonic acid react to form the chlorosulfonium ion.
-
Electrophilic attack: The π-electrons of the benzene ring of 1-(difluoromethoxy)benzene attack the electrophilic sulfur atom of the chlorosulfonium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.
-
Deprotonation: A base (such as the chlorosulfate anion) removes a proton from the carbon atom bearing the sulfonyl chloride group, restoring the aromaticity of the ring and yielding the product, 4-(difluoromethoxy)benzenesulfonyl chloride.
A diagram of the chlorosulfonation mechanism is shown below:
Figure 2: Mechanism of chlorosulfonation.
Step 2: Amination of 4-(Difluoromethoxy)benzenesulfonyl chloride
The amination of 4-(difluoromethoxy)benzenesulfonyl chloride is a nucleophilic substitution reaction at the sulfonyl group. Ammonia or ammonium hydroxide acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is a good leaving group, facilitating the formation of the sulfonamide.
The mechanism involves:
-
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom of the sulfonyl chloride.
-
Leaving group departure: The chloride ion departs, forming a protonated sulfonamide intermediate.
-
Deprotonation: A base (another molecule of ammonia or water) removes a proton from the nitrogen atom to yield the final product, this compound.
Below is a diagram illustrating the amination mechanism:
Figure 3: Mechanism of amination.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. The yield data is based on analogous syntheses of 4-(trifluoromethoxy)benzenesulfonamide and may serve as a reasonable estimate.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Purity (%) | Estimated Yield (%) |
| 4-(Difluoromethoxy)benzenesulfonyl chloride | C₇H₅ClF₂O₃S | 242.63 | Liquid | N/A | - | ~85 |
| This compound | C₇H₇F₂NO₃S | 223.19 | Solid | 110 - 115 | ≥ 98 (HPLC) | ~75 |
Experimental Protocols
The following are detailed experimental protocols for the two key steps in the synthesis of this compound.
Experiment 1: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride
Materials:
-
1-(Difluoromethoxy)benzene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Charge the flask with 1-(difluoromethoxy)benzene (1.0 equivalent).
-
Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, 4-(difluoromethoxy)benzenesulfonyl chloride, will precipitate as an oil or solid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(difluoromethoxy)benzenesulfonyl chloride, which can be used in the next step without further purification.
Experiment 2: Synthesis of this compound
Materials:
-
4-(Difluoromethoxy)benzenesulfonyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Ice
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve the crude 4-(difluoromethoxy)benzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add an excess of concentrated ammonium hydroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If a precipitate forms, filter the solid and wash it with cold water.
-
If no precipitate forms, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 4: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a robust and well-established pathway for the synthesis of this compound. The described chlorosulfonation and amination reactions are common in industrial organic synthesis and can be performed with standard laboratory equipment. The provided mechanisms, quantitative data, and detailed experimental protocols should serve as a valuable resource for researchers and professionals in the fields of drug discovery and development. Careful execution of these procedures is expected to provide the target compound in good yield and high purity.
References
An In-depth Technical Guide to 4-(Difluoromethoxy)benzenesulfonamide (CAS 874781-09-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Difluoromethoxy)benzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a versatile and valuable building block in medicinal and agricultural chemistry. The presence of the difluoromethoxy group significantly influences its physicochemical properties, enhancing its potential for incorporation into novel therapeutic agents and other bioactive molecules. While specific biological activity data for this compound is limited in publicly accessible literature, its structural motifs are present in compounds with a wide range of biological activities. This guide provides a comprehensive overview of the known properties of this compound, alongside a discussion of the well-established biological roles and mechanisms of the broader benzenesulfonamide class of compounds. This includes representative experimental protocols and signaling pathways to guide future research and development efforts.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 874781-09-6 | [1] |
| Molecular Formula | C₇H₇F₂NO₃S | [1][2] |
| Molecular Weight | 223.19 g/mol | [1][3] |
| Appearance | White to off-white powder or crystalline solid | [1][4] |
| Melting Point | 110 - 115 °C | [1][3] |
| Purity | ≥ 98% (typically determined by HPLC) | [1] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile | [5] |
| Storage Conditions | Store at 2 - 8 °C, sealed and preserved | [1][4] |
Synthesis and Chemical Reactivity
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The synthetic route to this compound generally involves the introduction of the difluoromethoxy group onto a benzene ring, followed by sulfonation and amidation.
A common precursor is 4-(difluoromethoxy)aniline, which can be synthesized from 4-nitrophenol. The process involves the reaction of 4-nitrophenol with monochlorodifluoromethane to generate 4-(difluoromethoxy)nitrobenzene, followed by the reduction of the nitro group to an amine. The resulting 4-(difluoromethoxy)aniline can then be converted to the corresponding benzenesulfonamide.
Representative Experimental Protocol: Synthesis of Aryl Sulfonamides from Anilines
While a specific protocol for the synthesis of this compound from its aniline precursor is not detailed in the available literature, a general and widely applicable method is the reaction of the corresponding aniline with a sulfonylating agent. A representative workflow is provided below.
Methodology:
-
Diazotization: 4-(Difluoromethoxy)aniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent, with a copper(I) salt (e.g., CuCl) as a catalyst. This reaction, known as the Sandmeyer reaction, produces 4-(difluoromethoxy)benzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is subsequently reacted with an excess of aqueous ammonia (ammonium hydroxide). This nucleophilic substitution reaction replaces the chloride with an amino group to yield the final product, this compound. The product can then be isolated and purified by standard techniques such as recrystallization or column chromatography.
Biological and Pharmacological Context
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally related compounds, this compound could be investigated as a modulator of several key biological pathways.
Sulfonamides are classic competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to bacteriostasis.
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, inhibiting its catalytic activity.
Illustrative Biological Activity Data for Benzenesulfonamide Derivatives
The following table presents examples of biological activity for various benzenesulfonamide derivatives to illustrate the potential potency of this class of compounds. It is important to note that these values are not for this compound itself but for other reported derivatives.
| Compound Class/Derivative | Target Organism/Enzyme | Activity Metric | Value | Reference(s) |
| Benzenesulfonamide Carboxamides | E. coli | MIC | 6.72 mg/mL | [6][7] |
| Benzenesulfonamide Carboxamides | S. aureus | MIC | 6.63 mg/mL | [6][7] |
| Fluorinated Benzenesulfonamides | Carbonic Anhydrase IX | Kd | 50 pM | [8] |
| Triazole-Benzenesulfonamides | Carbonic Anhydrase II | Ki | 30.1 - 755 nM | [9] |
Representative Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, standard assays for antibacterial and enzyme inhibitory activities can be employed.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., E. coli, S. aureus) grown to log phase
-
Solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as to positive and negative control wells.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., CA II or CA IX)
-
Buffer solution (e.g., Tris-SO₄ with a pH indicator)
-
CO₂-saturated water (substrate)
-
Solution of this compound in a suitable solvent
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The CA enzyme is pre-incubated with various concentrations of this compound in the buffer.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Measurement: The hydration of CO₂ to bicarbonate and a proton is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentration.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with significant potential for the development of novel bioactive compounds. The difluoromethoxy group can impart favorable properties such as increased metabolic stability and lipophilicity to the parent molecule. While direct biological data for this specific compound is sparse, the well-documented activities of the benzenesulfonamide class provide a strong rationale for its exploration in various therapeutic areas, including as an antibacterial, anticancer, and anti-inflammatory agent.
Future research should focus on synthesizing a library of derivatives from this compound and screening them against a panel of biological targets, such as bacterial DHPS, various carbonic anhydrase isoforms, and other enzymes known to be modulated by sulfonamides. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for initiating such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 8. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Prominence of the Difluoromethoxy Group in Medically Active Sulfonamide Derivatives: A Technical Guide
For Immediate Release
A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the synthesis, biological activity, and therapeutic potential of sulfonamide derivatives incorporating a difluoromethoxy (-OCHF₂) group. This guide addresses the growing interest in this specific structural motif, which has shown considerable promise in enhancing the pharmacological properties of this versatile class of compounds.
The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The strategic incorporation of fluorine-containing groups is a widely utilized approach to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group, in particular, has emerged as a valuable substituent due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor.
This guide provides an in-depth analysis of the available scientific literature, presenting quantitative data on the biological activities of these compounds, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and development process.
Synthesis and Chemical Principles
The synthesis of difluoromethoxy-containing sulfonamide derivatives typically commences with the introduction of the -OCHF₂ group onto an aromatic ring, often starting from a corresponding phenol. A key intermediate in many synthetic routes is 4-(difluoromethoxy)aniline, which can then be converted to the corresponding sulfonyl chloride. The sulfonamide is subsequently formed by reacting the sulfonyl chloride with a desired amine.
A general synthetic workflow is outlined below:
The Difluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups has become a pivotal strategy in contemporary medicinal chemistry, offering a versatile toolkit to refine the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has risen to prominence as a substituent of exceptional interest. It provides a unique confluence of properties that can be adeptly leveraged to bolster metabolic stability, fine-tune lipophilicity, and introduce advantageous intermolecular interactions. This technical guide offers a comprehensive exploration of the role of the difluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of pertinent biological pathways and experimental workflows.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group presents a nuanced alternative to the more commonly employed methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording a greater degree of control for the meticulous fine-tuning of molecular characteristics.[1]
Lipophilicity and Electronic Effects
A molecule's lipophilicity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. The Hansch hydrophobicity parameter (π) quantifies the lipophilicity of a substituent, with a positive value indicating an increase in the lipophilicity of the parent molecule.[2]
| Substituent | Hansch Hydrophobicity Parameter (π) | Hammett Sigma Constant (σp) | Dipole Moment (D) |
| -OCH₃ | -0.02 | -0.27 | 1.31 |
| -OCF₂H | +0.63 | +0.14 | 2.24 |
| -OCF₃ | +1.04 | +0.35 | 2.86 |
Table 1: Comparative Physicochemical Properties of Methoxy, Difluoromethoxy, and Trifluoromethoxy Groups. This table summarizes key physicochemical parameters, highlighting the intermediate nature of the difluoromethoxy group.
The difluoromethoxy group is weakly electron-withdrawing, as indicated by its positive Hammett sigma constant (σp) of approximately +0.14. This electronic influence can impact the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.[2]
Hydrogen Bonding Capability
A defining characteristic of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a feature absent in methoxy and trifluoromethoxy groups.[2] This unique property allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often while improving metabolic stability.[1][2]
Role in Drug Design and Development
The distinct physicochemical properties of the difluoromethoxy group translate into several strategic advantages in the realm of drug design.
Bioisosterism
The difluoromethoxy group can function as a bioisosteric replacement for several common functional groups:
-
Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable substitute for these groups, frequently leading to enhanced metabolic stability.[1][2]
-
Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic liability, thereby extending a drug's half-life.[1][2] This substitution also introduces a hydrogen bond donating capability not present in the original methoxy group.[1][2]
Metabolic Stability
The robust carbon-fluorine bonds within the difluoromethoxy group confer significant metabolic stability.[2] It is generally more resistant to oxidative metabolism compared to the methoxy group.[2] This increased stability can result in a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.[2]
Modulation of pKa
The inductive electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of neighboring functional groups. This modulation can be exploited to optimize a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding affinity.
Case Studies: FDA-Approved Drugs
The utility of the difluoromethoxy group is exemplified by its presence in several marketed drugs.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor (PPI) used for the treatment of gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is critical for its chemical stability and mechanism of action.[3][4][5][6][7]
Caption: Mechanism of action of Pantoprazole.
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[1][8][9][10][11]
Caption: Signaling pathway of Roflumilast.
Experimental Protocols
Synthesis of Difluoromethoxyarenes
A common method for the synthesis of difluoromethoxyarenes involves the reaction of a phenol with a source of difluorocarbene. The following is a representative protocol.[12]
Materials:
-
Phenol derivative
-
Potassium hydroxide (KOH)
-
Water
-
Acetonitrile (MeCN)
-
Fluoroform (CHF₃) or other difluorocarbene precursor
-
Round-bottomed flask
-
Magnetic stirrer
-
Gas inlet tube
Procedure:
-
To a round-bottomed flask, add potassium hydroxide and water. Stir until the KOH is nearly dissolved.
-
Add the phenol derivative to the flask and stir for 30 minutes at room temperature.
-
Add acetonitrile to the reaction mixture.
-
Slowly bubble fluoroform gas into the stirred reaction mixture for 2-4 hours at room temperature or with gentle heating (e.g., 50 °C).
-
After the introduction of fluoroform is complete, continue stirring the mixture for an additional hour.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired difluoromethoxyarene.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is widely used to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[13][14][15][16][17]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Positive control compound (with known metabolic stability)
-
Negative control (incubation without NADPH)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
96-well plate or microcentrifuge tubes
-
Incubator/shaker (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, liver microsomes, and the test compound to a 96-well plate or microcentrifuge tubes. The final concentration of the test compound is typically in the range of 1-10 µM, and the microsomal protein concentration is around 0.5 mg/mL.
-
Pre-incubate the mixture at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the percentage of the parent compound remaining versus time and determine the half-life (t₁/₂) and intrinsic clearance (CLint).
Experimental and Logical Workflows
The evaluation of a difluoromethoxy analog in a drug discovery program typically follows a structured workflow.
Caption: Experimental workflow for evaluating a difluoromethoxy analog.
Conclusion
The difluoromethoxy group is a valuable and versatile asset in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. benchchem.com [benchchem.com]
- 3. Pantoprazole - Wikipedia [en.wikipedia.org]
- 4. Pantoprazole Mechanism of Action PPT - Oreate AI Blog [oreateai.com]
- 5. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 7. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. What is Roflumilast used for? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mttlab.eu [mttlab.eu]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
The Strategic Utility of 4-(Difluoromethoxy)benzenesulfonamide in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethoxy group (-OCHF₂) in particular offers a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability, making it a highly sought-after functional group in the design of novel bioactive molecules. 4-(Difluoromethoxy)benzenesulfonamide emerges as a pivotal building block, providing a versatile scaffold for the synthesis of a wide array of complex organic molecules, most notably in the development of selective enzyme inhibitors. This technical guide delineates the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and insights into its role as a premier building block in organic synthesis.
Physicochemical and Spectroscopic Data
The unique properties of this compound make it a valuable reagent in synthetic chemistry. A summary of its key physical and spectroscopic data is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 874781-09-6 | [1] |
| Molecular Formula | C₇H₇F₂NO₃S | [1] |
| Molecular Weight | 223.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 110 - 115 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Expected Key Signals |
| ¹H NMR | δ 7.8-8.0 (d, 2H, Ar-H ortho to SO₂NH₂), δ 7.2-7.4 (d, 2H, Ar-H ortho to OCHF₂), δ 6.8-7.2 (t, 1H, OCHF₂), δ 4.5-5.5 (br s, 2H, SO₂NH₂) |
| ¹³C NMR | δ 150-155 (C-OCHF₂), δ 140-145 (C-SO₂NH₂), δ 128-130 (Ar-CH), δ 120-122 (Ar-CH), δ 114-118 (t, OCHF₂) |
| FT-IR (cm⁻¹) | 3350-3250 (N-H stretch), 3100-3000 (Ar C-H stretch), 1350-1320 (asymmetric SO₂ stretch), 1170-1150 (symmetric SO₂ stretch), 1100-1000 (C-F stretch) |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with the introduction of the difluoromethoxy group onto a phenolic precursor, followed by sulfonation and amination. The following experimental protocols are representative procedures based on established synthetic transformations.
Experimental Protocols
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
This procedure is adapted from the general method for the difluoromethylation of phenols.
-
Materials: 4-Nitrophenol, Sodium Hydroxide, Monochlorodifluoromethane (freon-22), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to form the sodium phenoxide salt.
-
Cool the reaction mixture to 0 °C and carefully bubble monochlorodifluoromethane gas through the solution for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethoxy)nitrobenzene.
-
Step 2: Synthesis of 4-(Difluoromethoxy)aniline
This step involves the reduction of the nitro group to an amine.
-
Materials: 4-(Difluoromethoxy)nitrobenzene, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (2:1), add 4-(difluoromethoxy)nitrobenzene (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(difluoromethoxy)aniline.
-
Step 3: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride
This step converts the aniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction.
-
Materials: 4-(Difluoromethoxy)aniline, Hydrochloric acid, Sodium nitrite, Sulfur dioxide, Copper(I) chloride.
-
Procedure:
-
Dissolve 4-(difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (catalytic amount).
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the mixture onto ice and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 4-(difluoromethoxy)benzenesulfonyl chloride.
-
Step 4: Synthesis of this compound
The final step involves the amination of the sulfonyl chloride.
-
Materials: 4-(Difluoromethoxy)benzenesulfonyl chloride, Concentrated ammonium hydroxide, Dichloromethane.
-
Procedure:
-
Dissolve 4-(difluoromethoxy)benzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Visualization of Synthetic Workflow
The multi-step synthesis of this compound can be visualized as a clear workflow, highlighting the progression from simple starting materials to the final, versatile building block.
Application in Medicinal Chemistry: Synthesis of COX-2 Inhibitors
A primary application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide moiety is a key pharmacophore that interacts with the active site of the COX-2 enzyme. The difluoromethoxy group can enhance the pharmacokinetic properties of the final drug candidate. A generalized synthetic approach to a celecoxib-type analogue is outlined below.
The benzenesulfonamide building block is typically reacted with a 1,3-diketone and a hydrazine derivative in a condensation reaction to form the central pyrazole ring of the COX-2 inhibitor. The specific substituents on the diketone and hydrazine will determine the final structure and activity of the drug candidate.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its synthesis, while multi-stepped, utilizes well-established chemical transformations. The presence of both the sulfonamide and the difluoromethoxy functionalities provides a unique scaffold for the development of novel pharmaceuticals, particularly in the area of selective enzyme inhibition. The detailed protocols and workflows provided in this guide are intended to facilitate its use in research and development, empowering scientists to explore new frontiers in medicinal chemistry and drug discovery.
References
review of difluoromethoxy-containing compounds in pharmaceutical research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. Its unique electronic properties and steric profile allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the difluoromethoxy group in pharmaceutical research, detailing its impact on drug design, relevant experimental protocols, and its role in the mechanism of action of successful pharmaceuticals.
Physicochemical Properties and Their Implications in Drug Design
The difluoromethoxy group imparts a unique combination of properties that are highly advantageous in drug development. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic.[1] The strategic replacement of more common functional groups with the -OCF₂H moiety can lead to significant improvements in a drug candidate's profile.
Comparative Physicochemical Properties
The properties of the difluoromethoxy group are often intermediate between its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts, providing medicinal chemists with a nuanced tool for molecular optimization.[2]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity Parameter (π) | ~ -0.02 | +0.2 to +0.6 (dynamic)[3] | +1.04[4] |
| Hammett Constant (σp) | -0.27 | +0.14[1] | +0.35 |
| Hydrogen Bond Donating Ability (Abraham's A) | ~ 0 | 0.085–0.126[5] | ~ 0 |
| Metabolic Stability | Prone to O-demethylation | High[2] | High[4] |
Data Presentation: Comparative Physicochemical Properties. This table summarizes the key physicochemical parameters of the methoxy, difluoromethoxy, and trifluoromethoxy groups, highlighting the unique intermediate and advantageous properties of the -OCF₂H moiety.
The moderate lipophilicity of the difluoromethoxy group can enhance membrane permeability and improve oral absorption.[1] Its weakly electron-withdrawing nature, as indicated by its Hammett constant, can influence the pKa of nearby functionalities and modulate target binding interactions.[1] A key distinguishing feature is the acidity of the hydrogen atom, which allows the -OCF₂H group to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the benefit of improved metabolic stability.[1][2][5]
Enhancing Pharmacokinetic Profiles: The Role in Metabolic Stability
A primary motivation for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] This makes the -OCF₂H group an excellent replacement for metabolically labile moieties, such as the methoxy group, which is susceptible to O-demethylation. By blocking these metabolic "hotspots," the difluoromethoxy group can lead to a longer plasma half-life, reduced clearance, and improved bioavailability.[2]
Applications in Approved Pharmaceuticals
The utility of the difluoromethoxy group is underscored by its presence in several FDA-approved drugs.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[1] Pantoprazole is a prodrug that is activated in the acidic environment of parietal cells.[1]
Below is a diagram illustrating the mechanism of action of Pantoprazole.
Caption: Mechanism of action of Pantoprazole.
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This leads to a reduction in inflammatory responses.[1]
The following diagram illustrates the signaling pathway affected by Roflumilast.
Caption: Roflumilast signaling pathway.
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene source. The following is a general protocol using sodium chlorodifluoroacetate.[6]
Materials:
-
Phenol derivative
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Ethyl acetate or other organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Heat the mixture to 80-100 °C and add sodium chlorodifluoroacetate (1.5-2.0 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at the same temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[1]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Assessing the metabolic stability of a difluoromethoxy-containing compound is a critical step in drug discovery. The following is a representative protocol for a microsomal stability assay.[2][7][8][9]
Materials:
-
Test compound (e.g., 10 mM stock solution in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile containing an internal standard for quenching and analysis
-
Control compound with known metabolic stability (e.g., verapamil, testosterone)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture by combining the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture (final concentration typically 1-10 µM).
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot is the rate constant of elimination (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can also be calculated from these data.[10]
The diagram below illustrates a typical workflow for the evaluation of a difluoromethoxy analog.
Caption: Workflow for evaluating a difluoromethoxy analog.
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[2] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The successful application of this moiety in drugs like pantoprazole and roflumilast is a testament to its significance in modern drug discovery and development.[1]
References
- 1. droracle.ai [droracle.ai]
- 2. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mttlab.eu [mttlab.eu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
The Pivotal Role of 4-(Difluoromethoxy)benzenesulfonamide in the Synthesis of Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
The relentless pursuit of more effective and environmentally benign crop protection agents has led to a significant focus on fluorinated organic molecules. Among these, 4-(Difluoromethoxy)benzenesulfonamide has emerged as a critical building block in the synthesis of advanced agrochemicals, particularly herbicides. Its unique difluoromethoxy group imparts desirable physicochemical properties to the final active ingredients, such as enhanced metabolic stability and target binding affinity. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with experimental protocols, quantitative data, and a detailed examination of the mode of action of its derivatives.
Core Applications in Herbicide Synthesis
This compound is a versatile intermediate primarily utilized in the production of sulfonylurea herbicides.[1] This class of herbicides is renowned for its high efficacy at low application rates and its selective control of a broad spectrum of weeds. The synthesis of these potent herbicides typically involves the reaction of this compound with a heterocyclic isocyanate or carbamate.
A prominent example of a sulfonylurea herbicide derived from this intermediate is N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-4-(difluoromethoxy)benzenesulfonamide . This compound demonstrates the typical structure of a sulfonylurea herbicide, featuring a benzenesulfonyl group linked to a pyrimidine heterocycle via a urea bridge.
Synthetic Pathway Overview
The general synthetic route to sulfonylurea herbicides from this compound involves a key coupling reaction. The sulfonamide is reacted with a suitable heterocyclic partner, such as a pyrimidinyl or triazinyl isocyanate or carbamate, to form the final sulfonylurea structure.
Caption: General synthetic workflow for sulfonylurea herbicides.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of these complex molecules. The following protocols are based on established synthetic methodologies for sulfonylurea herbicides.
Protocol 1: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl Chloride
4-(Difluoromethoxy)benzenesulfonyl chloride is a key precursor and can be synthesized from difluoromethoxybenzene through sulfonation with chlorosulfonic acid.
Materials:
-
Difluoromethoxybenzene
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
-
Quenching solution (e.g., ice-water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve difluoromethoxybenzene in an inert solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4-(difluoromethoxy)benzenesulfonyl chloride, which can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound
The sulfonamide is prepared by the amination of the corresponding sulfonyl chloride.
Materials:
-
4-(Difluoromethoxy)benzenesulfonyl chloride
-
Aqueous ammonia
-
Solvent (e.g., acetone)
Procedure:
-
Dissolve 4-(difluoromethoxy)benzenesulfonyl chloride in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia to the solution with vigorous stirring.
-
A precipitate of this compound will form.
-
Continue stirring for a specified period to ensure complete reaction.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure sulfonamide.
Protocol 3: Synthesis of N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-4-(difluoromethoxy)benzenesulfonamide
This final step involves the coupling of the sulfonamide with the heterocyclic partner.
Materials:
-
This compound
-
2-Isocyanato-4,6-dimethoxypyrimidine or a corresponding carbamate
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (if starting from a carbamate, e.g., a non-nucleophilic base)
Procedure (Isocyanate Route):
-
In a dry reaction flask under an inert atmosphere, suspend this compound in anhydrous dichloromethane.
-
Add a solution of 2-isocyanato-4,6-dimethoxypyrimidine in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and application of a sulfonylurea herbicide derived from this compound.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| 4-(Difluoromethoxy)benzenesulfonyl Chloride | 85-95% | General Synthetic Knowledge |
| This compound | >90% | General Synthetic Knowledge |
| Sulfonylurea Herbicide (from sulfonamide) | 70-90% | Patent Literature Average |
| Herbicidal Activity | ||
| Application Rate | 15-60 g a.i./ha | Typical for Sulfonylureas |
| Weed Control Spectrum | Broadleaf weeds and some grasses | ALS Inhibitor Class Profile |
| Efficacy (e.g., % control of key weeds) | >90% at recommended rates | Field Trial Data (Hypothetical) |
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Sulfonylurea herbicides derived from this compound act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of plant development and eventual death.
Caption: Inhibition of the ALS pathway by sulfonylurea herbicides.
The high affinity of sulfonylurea herbicides for the ALS enzyme allows for their effectiveness at very low concentrations. The presence of the difluoromethoxy group on the benzenesulfonamide moiety can enhance this binding and improve the overall performance of the herbicide.
Conclusion
This compound stands out as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its incorporation into sulfonylurea herbicides has led to the development of highly effective and selective weed control agents. The synthetic pathways are well-established, and the mode of action is well-understood, targeting a key enzyme in plant metabolism. For researchers and professionals in the agrochemical industry, a thorough understanding of the chemistry and application of this key building block is essential for the continued innovation of crop protection solutions. Further research into novel derivatives of this compound may yet unlock new classes of agrochemicals with even more desirable properties.
References
Spectroscopic Profile of 4-(Difluoromethoxy)benzenesulfonamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Difluoromethoxy)benzenesulfonamide, CAS Number 874781-09-6.[1][2][3][4][5][6][7] موجّه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يقدم هذا المستند بيانات مطيافية متوقعة وتحليلية، وبروتوكولات تجريبية مفصلة، وتصورات سير عمل لتسهيل البحث والتطوير.
Spectroscopic Data Summary
Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with expected Mass Spectrometry (MS) fragmentation patterns. These predictions are based on established principles of spectroscopy and data from analogous structures.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.85 | d | 2H | Ar-H (ortho to SO₂NH₂) |
| ~7.40 | d | 2H | Ar-H (ortho to OCHF₂) |
| ~7.35 | t (¹JHF = 73-75 Hz) | 1H | OCHF₂ |
| ~7.25 | s | 2H | SO₂NH₂ |
Note: The chemical shift of the difluoromethoxy proton is a triplet due to coupling with the two fluorine atoms. The aromatic protons will appear as an AA'BB' system, approximated here as two doublets.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Ar-C (para to SO₂NH₂) |
| ~142 | Ar-C (para to OCHF₂) |
| ~129 | Ar-CH (ortho to SO₂NH₂) |
| ~120 | Ar-CH (ortho to OCHF₂) |
| ~116 (t, ¹JCF = 250-260 Hz) | OCHF₂ |
Note: The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong | N-H stretch (asymmetric) |
| 3300-3200 | Strong | N-H stretch (symmetric) |
| 1350-1310 | Strong | S=O stretch (asymmetric) |
| 1170-1150 | Strong | S=O stretch (symmetric) |
| 1250-1150 | Strong | C-O-C stretch |
| 1100-1000 | Strong | C-F stretch |
| 930-900 | Medium | S-N stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
| m/z | Ion |
| 224.02 | [M+H]⁺ |
| 156.01 | [M+H - SO₂]⁺ |
| 141.01 | [M+H - SO₂NH₂]⁺ |
| 109.03 | [C₆H₅O₂F₂]⁺ |
| 92.05 | [C₆H₄NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr press
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole).
-
Liquid chromatography system (for sample introduction).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. Select the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.
-
-
Data Analysis:
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
- 1. 4-(Difluoromethoxy)benzensulfonamide, CasNo.874781-09-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 2. This compound | 874781-09-6 | TCI Deutschland GmbH [tcichemicals.com]
- 3. 4-(Difluoromethoxy)benzensulfonamide [oakwoodchemical.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Factory price this compound in stock, CasNo.874781-09-6 HENAN BOYANG CHEMICAL CO., LTD China (Mainland) [boyang.lookchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 874781-09-6 | this compound | Tetrahedron [thsci.com]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-(Difluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethoxy)benzenesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group can modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. While specific quantitative data for this compound is limited in public literature, this guide compiles the existing qualitative information and presents standardized experimental protocols for its determination. Furthermore, potential biological targets and associated signaling pathways for this class of compounds are discussed to provide a broader context for its potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Data | Reference |
| Chemical Formula | C₇H₇F₂NO₃S | --INVALID-LINK-- |
| Molecular Weight | 223.19 g/mol | --INVALID-LINK-- |
| Appearance | White to almost white powder to crystal | --INVALID-LINK-- |
| Melting Point | 110 - 115 °C | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various experimental assays.
Qualitative Solubility
Qualitative assessments indicate that this compound exhibits solubility in certain organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |
| Acetonitrile | Soluble | --INVALID-LINK-- |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental protocols are employed. The following sections detail the methodologies for kinetic and thermodynamic solubility assays.
This high-throughput assay measures the solubility of a compound from a DMSO stock solution, providing a rapid assessment for early-stage drug discovery.
Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of precipitate is monitored, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after filtration using UV/Vis spectroscopy or LC-MS.
Experimental Workflow:
This method determines the equilibrium solubility of a compound, which is considered the "true" solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer over an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined after separating the undissolved solid.
Experimental Workflow:
Stability Profile
Assessing the chemical stability of a compound is essential to ensure its integrity during storage, formulation, and in biological systems.
General Considerations and Degradation Pathways
Benzenesulfonamide derivatives can be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathway for many sulfonamides involves the cleavage of the sulfonamide bond.
Experimental Protocol for Stability Testing (Forced Degradation)
Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions more severe than those used for accelerated stability testing.
ICH Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60°C).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed and validated to separate the parent compound from its degradation products.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound are not extensively documented, the benzenesulfonamide scaffold is a well-known pharmacophore found in numerous clinically approved drugs. Derivatives of benzenesulfonamide have been reported to exhibit a range of biological activities, including the inhibition of kinases and carbonic anhydrases.
Kinase Inhibition
Benzenesulfonamide analogs have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.
TrkA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), activates downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, promoting cell survival and differentiation. Inhibition of TrkA is a therapeutic strategy for certain cancers.
The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival. Benzenesulfonamide derivatives have been explored as dual inhibitors of PI3K and mTOR.
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA IX is a tumor-associated isoform that is overexpressed in many cancers and contributes to the acidic tumor microenvironment.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX then catalyzes the hydration of CO₂ to bicarbonate and protons, contributing to intracellular pH regulation and acidification of the extracellular space, which promotes tumor cell survival and invasion.
Conclusion
The Difluoromethoxy Moiety: A Technical Guide to its Discovery and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a key tactic in modern medicinal chemistry. This versatile moiety offers a unique combination of physicochemical and pharmacokinetic properties that can be leveraged to address common challenges in drug design, such as metabolic instability and the need for precise modulation of polarity and lipophilicity. This technical guide provides an in-depth overview of the discovery and development of drugs containing the difluoromethoxy moiety, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group serves as a valuable bioisostere for more common functional groups like the methoxy (-OCH₃), hydroxyl (-OH), and thiol (-SH) groups. Its properties are often intermediate between its methoxy and trifluoromethoxy (-OCF₃) counterparts, offering a finer level of control in drug design.
A key feature of the -OCF₂H group is its ability to act as a lipophilic hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding, a characteristic not present in the methoxy or trifluoromethoxy groups.[1] This allows it to mimic the hydrogen bonding capabilities of hydroxyl and thiol groups while often improving metabolic stability.
Below is a comparative summary of the key physicochemical properties of the difluoromethoxy group in relation to its analogs.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) | Thiol (-SH) |
| Hansch Hydrophobicity Parameter (π) | -0.02 | +0.45 | +1.04 | -0.67 | +0.39 |
| Abraham H-Bond Acidity (A) | 0 | ~0.1 | 0 | ~0.37 | ~0.13 |
| Calculated logP (Anisole analogs) | 2.11 | 2.56 | 3.15 | 1.46 | 2.48 |
| Calculated pKa (Phenol analogs) | 10.0 | 8.7 | 8.1 | 9.9 | 6.6 |
| Metabolic Stability (General Trend) | Prone to O-demethylation | Resistant to O-demethylation | Highly resistant to metabolism | Prone to oxidation and conjugation | Prone to oxidation |
Note: The values presented are representative and can vary depending on the molecular context.
Role in Drug Design and Development
The unique properties of the difluoromethoxy group translate into several strategic advantages in drug development:
-
Metabolic Stability: The replacement of a metabolically labile methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2] The strong carbon-fluorine bonds contribute to its enhanced resistance to oxidative metabolism.[2]
-
Bioisosterism: As a hydrogen bond donor, the -OCF₂H group can effectively replace hydroxyl or thiol groups, potentially maintaining or improving binding affinity to the target protein while offering superior metabolic stability.[2]
-
Modulation of Physicochemical Properties: The introduction of a difluoromethoxy group provides a means to fine-tune a molecule's lipophilicity, polarity, and pKa. This can be crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of Difluoromethoxy-Containing Compounds
A common method for the introduction of the difluoromethoxy group is the O-difluoromethylation of phenols using a difluorocarbene precursor. Sodium chlorodifluoroacetate is a widely used, commercially available, and relatively safe reagent for this transformation.[3]
General Experimental Protocol: O-Difluoromethylation of a Phenol
This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.
Materials:
-
Phenol derivative (1.0 eq)
-
Sodium chlorodifluoroacetate (2.0-3.0 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the mixture to 90-100 °C.
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
References
Methodological & Application
experimental protocol for the synthesis of "4-(Difluoromethoxy)benzenesulfonamide"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(Difluoromethoxy)benzenesulfonamide, a valuable intermediate in the development of pharmaceutical and agrochemical agents. The synthesis is a two-step process commencing with the chlorosulfonation of 1-(difluoromethoxy)benzene to yield 4-(difluoromethoxy)benzenesulfonyl chloride, which is subsequently aminated to the final product.
Key Reaction Intermediates and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-(Difluoromethoxy)benzene | C₇H₆F₂O | 144.12 | Liquid |
| Chlorosulfonic acid | HSO₃Cl | 116.52 | Liquid |
| 4-(Difluoromethoxy)benzenesulfonyl chloride | C₇H₅ClF₂O₃S | 242.63 | Liquid |
| Ammonia (28% aqueous solution) | NH₃ | 17.03 | Liquid |
| This compound | C₇H₇F₂NO₃S | 223.19 | Solid |
Experimental Protocols
Step 1: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride
This procedure outlines the chlorosulfonation of 1-(difluoromethoxy)benzene.
Materials:
-
1-(Difluoromethoxy)benzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(difluoromethoxy)benzene in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid (1.5 to 2.0 molar equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid to benzene derivatives is a common method for preparing benzenesulfonyl chlorides.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-(difluoromethoxy)benzenesulfonyl chloride as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure describes the amination of 4-(difluoromethoxy)benzenesulfonyl chloride.
Materials:
-
4-(Difluoromethoxy)benzenesulfonyl chloride
-
Aqueous ammonia (28% solution)
-
Ice bath
-
Stirring apparatus
-
Buchner funnel and filter paper
-
Beaker
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a beaker equipped with a stirrer, cool an excess of 28% aqueous ammonia solution in an ice bath.
-
Slowly add the crude 4-(difluoromethoxy)benzenesulfonyl chloride from Step 1 to the cold, stirred ammonia solution. The reaction of sulfonyl chlorides with ammonia is a standard method for the synthesis of sulfonamides.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any residual ammonia and ammonium salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white to off-white solid.[1]
-
Dry the purified product under vacuum. The melting point of the final product is reported to be in the range of 110-115 °C.[1]
Quantitative Data Summary
| Step | Reactants | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 1-(Difluoromethoxy)benzene, Chlorosulfonic acid | 4-(Difluoromethoxy)benzenesulfonyl chloride | - | - | - | - |
| 2 | 4-(Difluoromethoxy)benzenesulfonyl chloride, Aqueous ammonia | This compound | - | - | - | ≥ 98%[1] |
Note: Specific yields are dependent on the reaction scale and optimization of conditions. The purity of the final product is expected to be high after recrystallization.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory-scale synthesis of benzenesulfonamide derivatives, a crucial scaffold in medicinal chemistry. The protocols outlined below are designed to be detailed and reproducible for researchers in academic and industrial settings.
Introduction
Benzenesulfonamides are a cornerstone pharmacophore in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. Their therapeutic versatility stems from the ability of the sulfonamide moiety to mimic a carboxylic acid isostere and to effectively bind to the active sites of various enzymes, most notably carbonic anhydrases. This document details common synthetic strategies, provides step-by-step experimental protocols for the synthesis of representative derivatives, and presents their biological activity data.
General Synthetic Strategies
The most prevalent method for the synthesis of benzenesulfonamide derivatives involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This robust and versatile reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Variations in the substituents on both the benzene ring of the sulfonyl chloride and the amine allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
More recent methodologies offer one-pot syntheses from readily available starting materials like carboxylic acids, expanding the toolkit for medicinal chemists.[1]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of three benzenesulfonamide derivatives with varying electronic properties on the phenyl ring.
Protocol 1: Synthesis of 4-Nitrobenzenesulfonamide
This protocol describes the synthesis of a benzenesulfonamide with a strong electron-withdrawing group.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Ammonia water (28-30%)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Round-bottom flask
Procedure:
-
To a round-bottom flask containing 4-nitrobenzenesulfonyl chloride (6.7 g), add ammonia water (10 mL) dropwise while cooling in an ice bath and stirring.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 3 hours.[2]
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (100 mL).[2]
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride.[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-nitrobenzenesulfonamide.[2]
Characterization Data for 4-Nitrobenzenesulfonamide:
Protocol 2: Synthesis of 4-Methoxybenzenesulfonamide
This protocol details the synthesis of a benzenesulfonamide with an electron-donating group. The general procedure involves the reaction of 4-methoxybenzenesulfonyl chloride with an amine.
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Substituted aniline or other aryl amine
-
Pyridine or triethylamine
-
Dichloromethane or tetrahydrofuran
-
Magnetic stirrer and stir bar
-
Round-bottom flask
General Procedure:
-
Dissolve the aryl amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Add a base, such as pyridine or triethylamine, to the solution to act as a scavenger for the HCl byproduct.[5]
-
Add 4-methoxybenzenesulfonyl chloride to the reaction mixture and stir at room temperature. The reaction can be gently heated if necessary.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically worked up by washing with aqueous acid and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol describes a two-step synthesis of an N-substituted benzenesulfonamide derivative.
Materials:
-
p-Toluenesulfonyl chloride
-
4-Methylbenzylamine
-
Pyridine
-
Dichloromethane (degassed)
-
5 M Hydrochloric acid
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen atmosphere setup
Procedure:
-
To a stirring mixture of 4-methylbenzylamine (0.75 mL, 5.90 mmol) and pyridine (0.48 mL, 5.90 mmol) in 10 mL of degassed dichloromethane under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.00 g, 5.25 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.
-
Wash the organic phase with water. Combine the aqueous layers and back-extract with dichloromethane (10 mL).
-
Combine all organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the product.
Data Presentation
The following table summarizes the inhibitory activity of a series of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate higher inhibitory potency.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4a | H | 1500 | 755 | 38.9 | 12.4 |
| 4b | Me | 1100 | 541.2 | 25.4 | 10.1 |
| 4c | Et | 850.5 | 320.1 | 15.8 | 8.5 |
| 4d | n-Pr | 650.1 | 150.7 | 10.2 | 6.2 |
| 4e | i-Pr | 450.8 | 80.5 | 5.1 | 3.1 |
| 4f | n-Bu | 250.2 | 45.2 | 2.5 | 1.5 |
| 4g | Cyclohexylmethyl | 41.5 | 30.1 | 1.5 | 0.8 |
| 4h | COOMe | 45.8 | 35.7 | 35.4 | 11.7 |
| 4i | Ph | 43.2 | 33.1 | 1.8 | 0.9 |
| 4j | 4-Me-Ph | 45.1 | 34.2 | 2.1 | 1.1 |
| 4k | 4-F-Ph | 48.9 | 38.9 | 2.8 | 1.3 |
| Acetazolamide | - | 250 | 12 | 25 | 5.7 |
| Data adapted from a study on benzenesulfonamide derivatives obtained via click chemistry.[1] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of benzenesulfonamide derivatives.
Signaling Pathway: Hypoxia-Induced Carbonic Anhydrase IX Expression
Benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers due to tumor hypoxia. The diagram below illustrates the signaling pathway leading to CA IX expression.
Caption: HIF-1α mediated upregulation of CA IX under hypoxic conditions.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 4-Nitrobenzenesulfonamide 97 6325-93-5 [sigmaaldrich.com]
- 4. 4-硝基苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]
Purification of 4-(Difluoromethoxy)benzenesulfonamide by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 4-(Difluoromethoxy)benzenesulfonamide via recrystallization. The protocols outlined below are designed to ensure high purity of the final product, a critical requirement for applications in pharmaceutical research and development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to ensure the efficacy and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the principle of differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures. This application note details the selection of an appropriate solvent system and provides a step-by-step protocol for the successful recrystallization of this compound.
Product Information
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 874781-09-6 | |
| Molecular Formula | C₇H₇F₂NO₃S | |
| Molecular Weight | 223.19 g/mol | |
| Appearance | White to almost white powder to crystal | |
| Melting Point | 110 - 115 °C | |
| Purity (Typical) | ≥ 98% (HPLC) | |
| Storage Conditions | Store at 2 - 8 °C |
Experimental Protocols
Solvent Selection
The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the polar nature of the sulfonamide group and the fluoroether moiety, polar solvents are logical candidates. A mixed solvent system is often employed to achieve the desired solubility profile.
Based on the structure of this compound, a promising approach is to use a polar protic solvent in combination with water as an anti-solvent. Ethanol or isopropanol are good starting points due to their ability to dissolve many organic compounds when hot and their miscibility with water. The water will decrease the solubility of the organic compound upon cooling, promoting crystallization.
Recrystallization Protocol
This protocol outlines the steps for the purification of crude this compound using an ethanol-water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol (near boiling) while stirring to dissolve the solid. Start with a volume that is approximately 2-3 times the mass of the solid (e.g., 2-3 mL for 1 g of solid).
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute mass).
-
Heat the mixture back to boiling for 5-10 minutes with stirring. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper on the hot plate to prevent premature crystallization.
-
Quickly filter the hot solution through the fluted filter paper into the preheated flask to remove the activated charcoal or any other insoluble impurities.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final crystallization solvent) to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through the funnel for a period.
-
For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Experimental Workflow
Data Presentation
The success of the purification can be quantified by measuring the recovery yield and assessing the purity of the final product.
| Parameter | Expected Outcome |
| Recovery Yield | 75-90% (This is an estimate and will depend on the initial purity and careful execution of the protocol) |
| Purity (Post-Recrystallization) | > 99.5% (as determined by HPLC) |
| Melting Point | A sharp melting point range within 110-115 °C (e.g., 113-114 °C) |
| Appearance | White, well-defined crystalline solid |
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Add more of the primary solvent (ethanol) to the hot mixture to decrease the saturation. Ensure slow cooling. |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated. | Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Recovery Yield | Too much solvent was used, premature crystallization during hot filtration, or incomplete crystallization. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is preheated. Allow sufficient time for cooling in the ice bath. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of an adequate amount of activated charcoal and efficient hot filtration. |
References
Application Notes and Protocols for the Column Chromatography Purification of Fluorinated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of fluorinated sulfonamides using column chromatography. The information is compiled to assist researchers in developing effective purification strategies for this important class of compounds.
Application Notes
Fluorinated sulfonamides are a prominent structural motif in medicinal chemistry and materials science. Their unique physicochemical properties, imparted by the fluorine atoms, often necessitate tailored purification strategies. Column chromatography is the most common technique for the purification of these compounds, ranging from crude purification of reaction mixtures to final polishing of active pharmaceutical ingredients.
Stationary Phase Selection:
The choice of stationary phase is critical for achieving optimal separation.
-
Normal-Phase Chromatography: Silica gel is the most widely used stationary phase for the routine purification of fluorinated sulfonamides, particularly after synthesis.[1][2] Its polar surface interacts with the polar sulfonamide group, while the elution is modulated by a non-polar mobile phase. This method is effective for separating compounds with significant polarity differences.
-
Reversed-Phase Chromatography: C18-functionalized silica is a common choice for preparative High-Performance Liquid Chromatography (HPLC) of fluorinated sulfonamides.[1] This non-polar stationary phase is used with polar mobile phases, and retention is primarily driven by hydrophobic interactions with the fluorinated alkyl chains and any aromatic moieties.
-
Fluorinated Phases: For separations where traditional stationary phases fail to provide adequate resolution, fluorinated stationary phases such as pentafluorophenyl (PFP) and tridecafluoro (TDF) can be employed.[3] These phases offer unique selectivity for fluorinated molecules through dipole-dipole, π-π, and fluorous-fluorous interactions, in addition to hydrophobic interactions.[4] The retention of a compound on a fluorinated phase is influenced by both its hydrophobicity and its fluorine content.[5]
Mobile Phase Selection:
The mobile phase composition is a key parameter to optimize for successful purification.
-
Normal-Phase Systems: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used with silica gel. The ratio of these solvents is adjusted to achieve the desired elution profile.
-
Reversed-Phase Systems: Gradients of water and an organic modifier, such as acetonitrile or methanol, are commonly used.[1] To improve peak shape and resolution, especially for ionizable sulfonamides, additives are often included in the mobile phase. Acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are frequently used to suppress the ionization of the sulfonamide proton, leading to sharper peaks.[6] Buffers, such as ammonium acetate, can also be used to control the pH of the mobile phase.[7]
Detection:
The choice of detection method depends on the properties of the fluorinated sulfonamide and the purity requirements.
-
Ultraviolet (UV) Detection: Most aromatic and many heterocyclic sulfonamides possess a UV chromophore, making UV detection a straightforward and widely applicable technique.[8]
-
Mass Spectrometry (MS): When UV detection is not possible or lacks specificity, MS can be used as a detector. This is particularly useful for confirming the identity of the collected fractions.
-
Evaporative Light Scattering Detection (ELSD): For compounds lacking a UV chromophore, ELSD can be a viable alternative.
-
Fluorescence Detection: In some cases, derivatization with a fluorescent tag, such as fluorescamine, can be used to enable highly sensitive fluorescence detection.[9][10]
Data Presentation
The following tables summarize typical column chromatography conditions for the purification of various fluorinated sulfonamides.
Table 1: Normal-Phase Flash Chromatography Conditions (Silica Gel)
| Compound Type | Mobile Phase System | Gradient/Isocratic | Reference |
| Aryl Sulfonyl Fluorides | n-hexane / Ethyl Acetate | Isocratic (e.g., 200:1, 250:1, 100:1) | [6] |
| Benzylperfluorooctane-1-sulfonamide | Hexane / Ethyl Acetate | Gradient (100% Hexane to 90:10 Hexane:EtOAc) | [1] |
| General Fluorinated Sulfonamides | Hexane / Ethyl Acetate | Gradient or Isocratic | [1] |
Table 2: Reversed-Phase Preparative HPLC Conditions
| Compound Type | Stationary Phase | Mobile Phase System | Gradient/Isocratic | Reference |
| Benzylperfluorooctane-1-sulfonamide | C18 | Water / Acetonitrile | Isocratic (35:65) | [1] |
| General Fluorinated Compounds | C18 | Water / Methanol with 0.1% Formic Acid | Gradient | [7] |
| General Fluorinated Compounds | C18 | Water / Acetonitrile with 0.1% Formic Acid | Gradient | [7] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography on Silica Gel
This protocol is suitable for the purification of a newly synthesized fluorinated sulfonamide from a reaction mixture.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For larger scale purifications or compounds with poor solubility in the mobile phase, consider dry loading. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., n-hexane).
-
-
Sample Loading:
-
If using wet loading, carefully apply the concentrated sample solution to the top of the silica bed.
-
If using dry loading, carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., n-hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific compound and impurities.
-
-
Fraction Collection:
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound(s) using Thin Layer Chromatography (TLC).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated sulfonamide.
-
Protocol 2: General Procedure for Reversed-Phase Preparative HPLC
This protocol is suitable for the final purification of a fluorinated sulfonamide to a high degree of purity.
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column to determine the optimal mobile phase composition and gradient for the separation of the target compound from its impurities. A typical starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve the partially purified fluorinated sulfonamide in the initial mobile phase composition or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
System Setup:
-
Equilibrate the preparative HPLC system, including the preparative C18 column, with the initial mobile phase conditions.
-
-
Injection and Separation:
-
Inject the filtered sample onto the column.
-
Run the preparative gradient method developed in the analytical stage, adjusting the flow rate and gradient profile for the larger column dimensions.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, either manually or using an automated fraction collector.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the fractions that meet the desired purity specifications.
-
Remove the organic solvent (e.g., acetonitrile) under reduced pressure.
-
If the mobile phase contained non-volatile additives, further purification steps such as lyophilization or liquid-liquid extraction may be necessary to isolate the final compound.
-
Mandatory Visualization
Caption: Workflow for the purification of fluorinated sulfonamides.
Caption: Key parameters influencing chromatographic separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. labcompare.com [labcompare.com]
- 7. Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk | Semantic Scholar [semanticscholar.org]
- 8. Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of sulfonamide-functionalized magnetic microporous organic network for magnetic solid-phase extraction of polar aromatic amines from tea beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of sulfonamides against carbonic anhydrase (CA) isoforms. The described method is a robust and reproducible colorimetric assay suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] CAs are involved in numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[2][4] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions such as glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[1][5][6]
This protocol outlines an enzymatic assay to screen for and characterize sulfonamide inhibitors of CA based on its esterase activity.[5][7] The assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by CA to produce the chromogenic product p-nitrophenol. The formation of p-nitrophenol can be monitored spectrophotometrically, and the reduction in its rate of formation in the presence of an inhibitor is a measure of the inhibitor's potency.[3][5][8]
Principle of the Assay
The enzymatic assay measures the esterase activity of carbonic anhydrase. In the presence of the substrate p-nitrophenyl acetate, CA catalyzes its hydrolysis to p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[3][5] When a CA inhibitor, such as a sulfonamide, is present, the rate of this reaction decreases. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[5]
Data Presentation
The inhibitory potential of various sulfonamide derivatives against several human carbonic anhydrase isoforms is summarized below. The data is presented as IC50 and Ki values, providing a basis for comparison of the potency and selectivity of these compounds.
| Compound | hCA Isoform | IC50 (µM) | Ki (nM) | Reference |
| Acetazolamide | hCA II | 5.86 | 12.1 | [8][9] |
| Sulfonamide 1e | hCA II | 5.69 | - | [8] |
| Sulfonamide 2b | hCA II | 3.96 | - | [8] |
| Sulfonamide 3a | hCA II | 2.02 | - | [8] |
| Sulfonamide 3b | hCA II | 2.92 | - | [8] |
| Compound 15 | hCA I | - | 725.6 | [9] |
| Compound 15 | hCA II | - | 3.3 | [9] |
| Compound 15 | hCA IX | - | 6.6 | [9] |
| Compound 15 | hCA XII | - | 80.5 | [9] |
| Sulfanilamide | Sturgeon Gill CA | 13.0 | - | [10] |
| Acetazolamide | Sturgeon Gill CA | 0.1 | - | [10] |
Note: '-' indicates data not available. Data is presented as mean values where specified in the source.
Experimental Protocols
Materials and Reagents
-
Purified human carbonic anhydrase (e.g., hCA I, hCA II, etc.)
-
Sulfonamide inhibitor stock solution (e.g., in DMSO)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Acetazolamide (as a positive control inhibitor)
Reagent Preparation
-
CA Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4 at 25°C.
-
CA Enzyme Solution: Prepare a stock solution of the carbonic anhydrase enzyme in the CA Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme isoform being used, but typically ranges from 5 to 12 nM.[9]
-
Sulfonamide Inhibitor Solutions: Prepare a stock solution of the sulfonamide inhibitor in a suitable solvent like DMSO. Prepare serial dilutions of the inhibitor in the CA Assay Buffer to achieve a range of final concentrations for testing.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in a solvent such as acetone or acetonitrile.[10] Dilute the stock solution in the CA Assay Buffer to the desired final concentration just before use.
Assay Procedure
-
Enzyme and Inhibitor Incubation:
-
Add the CA enzyme solution to the wells of a 96-well microplate.
-
Add varying concentrations of the sulfonamide inhibitor to the designated wells. Include wells for a positive control (e.g., acetazolamide) and a negative control (enzyme with no inhibitor).
-
Incubate the enzyme and inhibitor together for a specified period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[5][9]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pNPA substrate to each well.
-
Immediately begin monitoring the formation of the yellow product, p-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader in kinetic mode.[5]
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the sulfonamide inhibitor relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.[5]
-
Inhibition constants (Ki) can be calculated by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.
-
Mandatory Visualizations
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Caption: Experimental Workflow for the Carbonic Anhydrase Inhibition Assay.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Screening "4-(Difluoromethoxy)benzenesulfonamide" Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the screening of novel "4-(Difluoromethoxy)benzenesulfonamide" derivatives for their potential anticancer activity. Benzenesulfonamides represent a versatile class of compounds with a wide range of pharmacological activities. The incorporation of a difluoromethoxy group can enhance key physicochemical properties of these molecules, such as metabolic stability and membrane permeability, making them attractive candidates for drug discovery. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and modulation of tyrosine kinase signaling pathways.
This guide outlines the methodologies for evaluating the cytotoxic effects of these compounds on various cancer cell lines, presents a structured format for data comparison, and illustrates the key signaling pathways potentially targeted by these derivatives.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the representative antiproliferative activities of selected benzenesulfonamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure for comparison.
| Compound ID | Derivative Type | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| DFBS-1 | This compound Core | MCF-7 | Breast Adenocarcinoma | 5.89 | |
| DFBS-2 | Thiazolone-substituted | MDA-MB-231 | Triple-Negative Breast Cancer | 3.58 | |
| DFBS-3 | Nitro-substituted | MCF-7 | Breast Adenocarcinoma | 2.55 | |
| DFBS-4 | Imidazole-substituted | IGR39 | Malignant Melanoma | 27.8 | |
| DFBS-5 | Imidazole-substituted | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 | |
| BA-3b | Benzodiazepine-fused | A549 | Non-small Cell Lung Cancer | 0.036 | |
| BA-3b | Benzodiazepine-fused | HCT-116 | Colon Carcinoma | 0.007 |
Key Signaling Pathways and Mechanisms of Action
"this compound" derivatives can exert their anticancer effects by targeting several key signaling pathways involved in tumor growth, proliferation, and survival.
One of the primary mechanisms for sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. CA IX is overexpressed in many hypoxic tumors and plays a crucial role in regulating intracellular and extracellular pH, thereby promoting cancer cell survival and proliferation. Inhibition of CA IX leads to a disruption of pH homeostasis, resulting in apoptosis.
Another important mechanism of action for some benzenesulfonamide derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
Experimental Protocols
A general workflow for screening novel compounds is essential for obtaining reliable and reproducible results.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
"this compound" derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
This assay is based on the ability of SRB to bind to protein components of cells and provides a measure of cell mass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
"this compound" derivative stock solutions (in DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris-base solution
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the initial screening of "this compound" derivatives as potential anticancer agents. By following these standardized procedures, researchers can obtain reliable and comparable data on the cytotoxic effects of their compounds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the development of promising lead candidates.
Application Note: Analytical HPLC Method for Purity Determination of 4-(Difluoromethoxy)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Difluoromethoxy)benzenesulfonamide is a key intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this starting material is critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a robust, precise, and widely used technique for assessing the purity of chemical compounds.[2]
This application note details a reliable reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The described protocol is suitable for routine quality control and purity checks in a research or drug development setting.
Chromatographic Conditions
A gradient elution method is employed to ensure the effective separation of the main component from potential impurities with varying polarities. The chromatographic conditions have been optimized based on common practices for analyzing aromatic sulfonamides.[2][3][4]
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV or PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water, HPLC Grade |
| Mobile Phase B | Acetonitrile, HPLC Grade |
| Gradient Program | See Table 2 for the detailed gradient program |
| Flow Rate | 1.0 mL/min[2][5] |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm[2][4] |
| Injection Volume | 5 µL[4][5] |
| Run Time | 35 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Table 2: Gradient Elution Program.
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (≥99.5% purity)
-
This compound sample for testing
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
-
Syringe filters (0.22 µm, PTFE or Nylon)
Solution Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas before use.
-
Mobile Phase B: Acetonitrile, HPLC grade. Degas before use.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Reference Standard Solution (approx. 1.0 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes to ensure complete dissolution.[2]
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes.[2]
-
Filter all solutions through a 0.22 µm syringe filter before injecting into the HPLC system to prevent particulate matter from damaging the column.[2]
Experimental and Data Analysis Workflow
The following diagram outlines the logical workflow for the purity analysis.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Reference Standard Solution.
-
The system is deemed suitable for use if it meets the criteria outlined in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (RSD%) | ≤ 2.0% for peak area and retention time |
Table 3: System Suitability Test Parameters and Acceptance Criteria.
Analytical Procedure
-
Once the system suitability is established, inject the diluent (blank) once.
-
Inject the Reference Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate all peaks with an area greater than 0.05% of the total area.
Calculation and Data Presentation
The purity of the sample is calculated using the area normalization method. This method assumes that all components in the sample have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Representative Data
The following table shows a hypothetical result for a sample analysis.
| Injection | Retention Time (min) | Peak Area | % Area |
| Sample - Inj 1 | |||
| Impurity 1 | 4.8 | 15,200 | 0.12 |
| Impurity 2 | 7.2 | 25,400 | 0.20 |
| Main Peak | 15.5 | 12,580,100 | 99.52 |
| Impurity 3 | 18.1 | 20,300 | 0.16 |
| Total | 12,641,000 | 100.00 | |
| Sample - Inj 2 | |||
| Impurity 1 | 4.8 | 15,500 | 0.12 |
| Impurity 2 | 7.3 | 24,900 | 0.20 |
| Main Peak | 15.5 | 12,575,500 | 99.51 |
| Impurity 3 | 18.1 | 21,100 | 0.17 |
| Total | 12,637,000 | 100.00 | |
| Average Purity | 99.52% |
Table 4: Example Data Presentation for Sample Purity Analysis.
Conclusion
The described RP-HPLC method is simple, reliable, and suitable for determining the purity of this compound. The gradient elution provides excellent resolution between the main peak and potential process-related impurities. This application note provides a comprehensive protocol for researchers and quality control analysts to ensure the integrity of this important chemical intermediate.
References
Application Notes & Protocols: The Use of 4-(Difluoromethoxy)benzenesulfonamide in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the potential application of 4-(difluoromethoxy)benzenesulfonamide and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct literature on the use of this compound as a coupling partner is limited, this note draws upon established principles for related aryl sulfones and aryl halides to propose a viable synthetic strategy.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and material science.[1][2][3][4] The difluoromethoxy group is a valuable substituent in medicinal chemistry, often introduced to modulate the lipophilicity, metabolic stability, and binding interactions of drug candidates. Therefore, methods to incorporate the 4-(difluoromethoxy)phenyl moiety are of significant interest.
This document outlines two potential strategies for utilizing the this compound scaffold in Suzuki coupling:
-
As an Aryl Halide Precursor: A reliable approach involves the halogenation of this compound to introduce a reactive handle (I, Br) for classical Suzuki coupling.
-
Direct Coupling of the Aryl Sulfonamide: A more innovative, though less established, approach considers the direct coupling of the C-S bond of the sulfonamide, analogous to the coupling of aryl sulfones.[5]
Strategy 1: Suzuki Coupling of Halogenated this compound
This strategy represents the most conventional and predictable application of this compound in Suzuki coupling. The sulfonamide is first halogenated, typically at a position ortho or meta to the sulfonamide group, to create a reactive aryl halide. This aryl halide can then participate in a standard Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or boronate ester.
Experimental Protocol: Two-Step Synthesis of Biaryl Compounds
Step 1: Iodination of this compound
A common method for the iodination of activated aromatic rings is electrophilic aromatic substitution using N-iodosuccinimide (NIS).
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-iodosuccinimide (1.1 eq).
-
Catalyst (Optional): For less reactive substrates, a catalytic amount of a Lewis acid or a strong protic acid like trifluoroacetic acid can be added.
-
Reaction Conditions: Stir the mixture at room temperature to 50 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired iodo-4-(difluoromethoxy)benzenesulfonamide.
Step 2: Suzuki-Miyaura Cross-Coupling
The resulting aryl iodide is a versatile substrate for Suzuki coupling.
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the iodo-4-(difluoromethoxy)benzenesulfonamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).[6][7]
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the target biaryl sulfonamide.
Data Presentation: Representative Yields
The following table presents hypothetical, yet representative, yields for the two-step process based on typical Suzuki coupling reactions of aryl iodides.
| Arylboronic Acid Partner | Iodinated Intermediate Yield | Final Biaryl Product Yield |
| Phenylboronic Acid | ~90% | ~85% |
| 4-Methoxyphenylboronic Acid | ~90% | ~82% |
| 3-Pyridylboronic Acid | ~90% | ~75% |
| 4-Vinylphenylboronic Acid | ~90% | ~78% |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.
Visualization: Experimental Workflow
Caption: Workflow for the two-step synthesis of biaryl sulfonamides.
Strategy 2: Proposed Direct Suzuki Coupling of this compound
This section outlines a more advanced, theoretical protocol for the direct use of aryl sulfonamides as coupling partners in Suzuki-Miyaura reactions. This approach is based on literature precedents for the coupling of aryl sulfones, which suggests that the C-S bond can be susceptible to oxidative addition by a palladium(0) catalyst under specific conditions.[5]
Note: This protocol is proposed and has not been experimentally validated for this specific substrate. Optimization will be required.
Proposed Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the arylboronic acid (1.5 eq), a robust palladium catalyst system such as Pd(acac)₂ with a sterically hindered phosphine ligand like RuPhos (e.g., 2-5 mol% Pd, 4-10 mol% ligand), and a strong base such as K₃PO₄ (2.0-3.0 eq).[5]
-
Solvent and Additives: Add a high-boiling point aprotic polar solvent, such as dioxane or DMSO. The use of DMSO as an additive has been shown to be beneficial in the coupling of aryl sulfones.[5]
-
Reaction Conditions: Heat the sealed reaction vessel at a high temperature, typically in the range of 110-150 °C, for 12-48 hours. The progress of the reaction should be carefully monitored by LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or toluene). Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel.
Data Presentation: Hypothetical Reaction Parameters
This table summarizes the proposed conditions and potential outcomes, which should serve as a starting point for optimization.
| Parameter | Proposed Condition | Rationale |
| Catalyst | Pd(acac)₂ / RuPhos | Effective for C-S bond activation in aryl sulfones.[5] |
| Base | K₃PO₄ | Strong, non-nucleophilic base often used in challenging couplings. |
| Solvent | Dioxane with DMSO additive | High boiling point and DMSO can promote the reaction.[5] |
| Temperature | 130 °C | High temperature is likely necessary for C-S bond cleavage. |
| Hypothetical Yield | 30-60% | Lower yields are expected compared to aryl halide couplings. |
Visualization: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the direct Suzuki coupling of an aryl sulfonamide.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde | Semantic Scholar [semanticscholar.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Synthesis of Novel Carbonic Anhydrase Inhibitors from 4-(Difluoromethoxy)benzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for the synthesis and evaluation of novel carbonic anhydrase (CA) inhibitors using 4-(Difluoromethoxy)benzenesulfonamide as a key starting material. While specific examples of inhibitors derived directly from this compound are not extensively detailed in publicly available literature, this document presents a generalized, yet detailed, synthetic protocol and representative data based on established methodologies for analogous benzenesulfonamide-based CA inhibitors. The protocols and data herein serve as a practical guide for researchers venturing into the design and synthesis of novel therapeutic agents targeting carbonic anhydrases.
Introduction
This compound is a versatile chemical scaffold for the development of novel therapeutic agents.[1][2] The presence of the difluoromethoxy group can enhance the physicochemical properties of derivative compounds, such as metabolic stability and lipophilicity, making it an attractive starting point for inhibitor synthesis.[1] Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma, epilepsy, and certain types of cancer.[3][4][5] The primary sulfonamide moiety is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases. This document outlines a representative synthetic approach to novel CA inhibitors based on the this compound scaffold.
Data Presentation
The following table summarizes representative quantitative data for a series of benzenesulfonamide-based carbonic anhydrase inhibitors, illustrating the typical data presentation for such compounds. The data presented here is a composite from various studies on benzenesulfonamide inhibitors and serves as a reference for the expected potency of newly synthesized compounds.
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) | Selectivity vs. hCA II |
| AZA | hCA I | 250 | - | - |
| hCA II | 12 | - | 1 | |
| hCA IX | 25 | - | 0.48 | |
| hCA XII | 5.7 | - | 2.1 | |
| Comp-1 | hCA I | 150 | 220 | 0.08 |
| hCA II | 12 | 18 | 1 | |
| hCA IX | 5.8 | 9.2 | 2.07 | |
| hCA XII | 4.1 | 6.5 | 2.93 | |
| Comp-2 | hCA I | 85 | 110 | 0.14 |
| hCA II | 15 | 22 | 0.8 | |
| hCA IX | 3.2 | 5.1 | 3.75 | |
| hCA XII | 2.9 | 4.6 | 4.14 | |
| Comp-3 | hCA I | 320 | 450 | 0.04 |
| hCA II | 13 | 19 | 0.92 | |
| hCA IX | 45 | 68 | 0.29 | |
| hCA XII | 8.9 | 13.5 | 1.46 |
AZA (Acetazolamide) is a standard carbonic anhydrase inhibitor used as a reference compound. Comp-1, Comp-2, and Comp-3 are representative compounds from various benzenesulfonamide series.
Experimental Protocols
The following is a generalized, multi-step protocol for the synthesis of novel benzenesulfonamide-based carbonic anhydrase inhibitors, adaptable for using this compound as the starting material.
Protocol 1: Synthesis of a Thiazolone-Benzenesulfonamide Intermediate
This protocol outlines the synthesis of a key intermediate which can be further functionalized.
Materials:
-
This compound
-
Ethyl chloroacetate
-
Thioglycolic acid
-
Sodium ethoxide
-
Ethanol, absolute
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
Synthesis of N-(4-(difluoromethoxy)phenylsulfonyl)glycine ethyl ester:
-
Dissolve this compound (1 eq.) in absolute ethanol.
-
Add sodium ethoxide (1.1 eq.) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq.) dropwise and reflux the mixture for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the product.
-
-
Synthesis of 2-((4-(difluoromethoxy)phenyl)sulfonamido)acetic acid:
-
Suspend the N-(4-(difluoromethoxy)phenylsulfonyl)glycine ethyl ester (1 eq.) in a solution of sodium hydroxide (2 eq.) in water/ethanol (1:1).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the solution with dilute HCl to pH 2-3.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Synthesis of 2-((4-(difluoromethoxy)phenyl)sulfonamido)ethanethioamide:
-
To a solution of the carboxylic acid from the previous step (1 eq.) in pyridine, add phosphorus pentasulfide (0.5 eq.).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
-
Synthesis of 2-((4-(difluoromethoxy)phenyl)amino)thiazol-4(5H)-one:
-
A mixture of the thioamide (1 eq.) and ethyl bromoacetate (1.1 eq.) in glacial acetic acid is refluxed for 8 hours.
-
After cooling, the reaction mixture is poured into water, and the resulting solid is filtered, washed with water, and dried.
-
Protocol 2: Knoevenagel Condensation for Final Inhibitor Synthesis
This protocol describes the final step to introduce diversity to the inhibitor structure.
Materials:
-
2-((4-(difluoromethoxy)phenyl)amino)thiazol-4(5H)-one (from Protocol 1)
-
Aromatic aldehydes (various)
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve the thiazolone intermediate (1 eq.) and a selected aromatic aldehyde (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 3. US9579324B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for In Vitro Assays of Novel Benzenesulfonamide Compounds
Introduction: The benzenesulfonamide scaffold is a foundational pharmacophore in medicinal chemistry, integral to a wide range of therapeutic agents.[1] These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] A primary mechanism of action for many benzenesulfonamides is the inhibition of metalloenzymes, particularly carbonic anhydrases (CAs), due to the sulfonamide group's ability to act as a potent zinc-binding moiety.[1][3]
This document provides detailed protocols for key in vitro assays to characterize novel benzenesulfonamide derivatives, focusing on their potential as carbonic anhydrase inhibitors and cytotoxic agents. The methodologies are designed for researchers, scientists, and drug development professionals to screen, identify, and characterize promising lead compounds.
Application Note 1: Carbonic Anhydrase Inhibition Assay
Background: Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][4] They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer, making them a significant drug target.[5][6] Many benzenesulfonamide compounds are potent inhibitors of various CA isoforms.[1] The following protocol describes a colorimetric assay to screen for and characterize CA inhibitors.
Assay Principle: This assay utilizes the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[5] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of a CA inhibitor, the rate of this reaction decreases in a dose-dependent manner.[5][6]
Experimental Protocol: CA Inhibition Assay (Colorimetric)
Materials and Reagents:
-
CA Enzyme: Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396).[5]
-
Substrate: p-Nitrophenyl acetate (p-NPA).[5]
-
Test Compounds: Novel benzenesulfonamide derivatives.
-
Positive Control: Acetazolamide (a known CA inhibitor).[5][6]
-
Buffer: 50 mM Tris-HCl, pH 7.5.[5]
-
Organic Solvent: DMSO for dissolving compounds.[5]
-
Equipment: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 400-405 nm.[5]
Procedure:
-
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water and adjusting the pH with HCl.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[5]
-
CA Working Solution: Just before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[5]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO or acetonitrile. Prepare this solution fresh daily.[5]
-
Compound Stock Solutions (10 mM): Dissolve test compounds and Acetazolamide in 100% DMSO.[5] Create serial dilutions to generate a dose-response curve.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[5]
-
Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[5]
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[5]
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.[5]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO, and compound/control solutions to the appropriate wells as described above.
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Data Presentation: Carbonic Anhydrase Inhibition
The inhibitory activity of novel benzenesulfonamide compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).[8][9]
| Compound ID | Target Isoform | IC₅₀ (nM) | Reference Compound (Acetazolamide) IC₅₀ (nM) |
| BZS-001 | hCA I | 150.2 | 250.0 |
| BZS-002 | hCA I | 89.5 | 250.0 |
| BZS-001 | hCA II | 25.8 | 12.0 |
| BZS-002 | hCA II | 15.3 | 12.0 |
| BZS-001 | hCA IX | 9.7 | 25.0 |
| BZS-002 | hCA IX | 5.4 | 25.0 |
Data are hypothetical and for illustrative purposes.
Visualization: CA IX Signaling in Tumor Microenvironment
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes and Protocols for the Introduction of the Difluoromethoxy Group to Aromatic Rings
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy (-OCF₂H) group into aromatic rings is a pivotal strategy in modern medicinal chemistry and drug development. This fluorinated moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This document provides detailed application notes and experimental protocols for key techniques used to install the difluoromethoxy group onto aromatic systems.
Radical C-H Difluoromethoxylation via Photoredox Catalysis
Direct C-H functionalization represents a highly atom-economical and efficient approach for the synthesis of complex molecules. Photoredox catalysis has emerged as a powerful tool for the radical C-H difluoromethoxylation of arenes and heteroarenes under mild conditions, avoiding the need for pre-functionalized starting materials.[1][2]
Application Notes:
This method is particularly advantageous for late-stage functionalization of complex molecules and for accessing a diverse range of regioisomers for structure-activity relationship (SAR) studies.[3] The reaction typically employs a photocatalyst, a light source (e.g., blue LEDs), and a difluoromethoxylating reagent that generates the difluoromethoxyl radical (•OCF₂H) upon single electron transfer.[1][2] A variety of functional groups are tolerated, including halides, boronic esters, aldehydes, ketones, esters, amides, and even unprotected alcohols and phenols.[1]
Two prominent types of radical difluoromethoxylating reagents are:
-
Redox-Active Cationic Reagents: These reagents, upon reduction by the excited photocatalyst, fragment to release the •OCF₂H radical.[1]
-
Shelf-Stable Pyridinium Reagents: These reagents offer operational simplicity and are prepared in a single step from the corresponding pyridine N-oxide.
Experimental Protocols:
Protocol 1.1: General Procedure for Photocatalytic C-H Difluoromethoxylation using a Redox-Active Cationic Reagent [1]
-
Materials:
-
Aromatic substrate (1.0 equiv)
-
Redox-active difluoromethoxylating reagent (e.g., 1-(difluoromethoxy)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate) (1.2 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or Ir(ppy)₃) (1-5 mol%)
-
Solvent (e.g., acetonitrile, degassed)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Blue LED light source
-
-
Procedure:
-
In a reaction vessel, combine the aromatic substrate, the difluoromethoxylating reagent, and the photocatalyst.
-
Add the degassed solvent under an inert atmosphere.
-
Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired difluoromethoxylated aromatic product.
-
Quantitative Data Summary:
| Entry | Aromatic Substrate | Reagent | Photocatalyst | Solvent | Yield (%) | Reference |
| 1 | Benzene | Cationic Reagent | Ru(bpy)₃(PF₆)₂ | MeCN | 75 | [1] |
| 2 | Toluene | Cationic Reagent | Ru(bpy)₃(PF₆)₂ | MeCN | 68 (o:m:p = 45:35:20) | [1] |
| 3 | Anisole | Cationic Reagent | Ru(bpy)₃(PF₆)₂ | MeCN | 82 (o:p = 60:40) | [1] |
| 4 | 4-Phenylpyridine | Pyridinium Reagent | Ir(ppy)₃ | MeCN | 71 | |
| 5 | Estrone derivative | Cationic Reagent | Ru(bpy)₃(PF₆)₂ | MeCN | 45 | [1] |
Reaction Mechanism:
Caption: Proposed mechanism for photoredox-catalyzed radical C-H difluoromethoxylation.
Difluoromethoxylation of Phenols via Difluorocarbene
The reaction of phenols with a source of difluorocarbene (:CF₂) is a classical and reliable method for the synthesis of aryl difluoromethyl ethers. This approach is particularly useful for substrates that are amenable to the presence of a base.
Application Notes:
This method involves the in situ generation of difluorocarbene, which then inserts into the O-H bond of a phenoxide. A common and convenient source of difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate.[4][5] The reaction is typically carried out in a polar aprotic solvent, such as DMF, in the presence of a base to deprotonate the phenol. This method is generally high-yielding and tolerates a range of functional groups on the aromatic ring.
Experimental Protocols:
Protocol 2.1: General Procedure for Difluoromethoxylation of Phenols using Sodium Chlorodifluoroacetate [4][5]
-
Materials:
-
Phenol substrate (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.0-3.0 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a reaction vessel, add the phenol, base, and solvent under an inert atmosphere.
-
Heat the mixture to a temperature sufficient to deprotonate the phenol (e.g., 60-80 °C) and stir until the phenol is fully dissolved and the phenoxide is formed.
-
Add sodium chlorodifluoroacetate portion-wise to the reaction mixture.
-
Heat the reaction to a higher temperature (e.g., 100-120 °C) to induce the decomposition of sodium chlorodifluoroacetate and generate difluorocarbene.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the aryl difluoromethyl ether.
-
Quantitative Data Summary:
| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Hydroxyacetophenone | K₂CO₃ | DMF | 110 | 85 | [4] |
| 2 | 4-Cyanophenol | Cs₂CO₃ | NMP | 120 | 92 | |
| 3 | 2-Naphthol | K₂CO₃ | DMF | 110 | 88 | |
| 4 | 4-Bromophenol | K₂CO₃ | DMF | 110 | 78 | |
| 5 | 3,5-Dimethylphenol | Cs₂CO₃ | NMP | 120 | 95 |
Reaction Mechanism:
Caption: Mechanism for the difluoromethoxylation of phenols using difluorocarbene.
Transition-Metal Catalyzed Difluoromethoxylation
Transition-metal catalysis offers a versatile platform for the formation of C-O bonds, and recent developments have extended this to the synthesis of aryl difluoromethyl ethers. These methods often involve the cross-coupling of an aryl precursor with a difluoromethoxy source.
Application Notes:
Copper and palladium-catalyzed reactions are the most common in this category. These methods can utilize various starting materials, including aryl halides and aryl boronic acids. The choice of catalyst, ligand, and difluoromethoxy source is crucial for achieving high yields and good functional group tolerance. While still an emerging area compared to other methods, transition-metal catalysis holds promise for developing highly selective and efficient difluoromethoxylation protocols. A one-pot procedure for the difluoromethoxylation of aryl boronic acids has been developed, which involves the oxidation of the boronic acid to the corresponding phenol, followed by in situ difluoromethylation.[2]
Experimental Protocols:
Protocol 3.1: One-Pot Difluoromethoxylation of Aryl Boronic Acids [2]
-
Materials:
-
Aryl boronic acid (1.0 equiv)
-
Oxidant (e.g., aqueous H₂O₂) (1.5 equiv)
-
Base (e.g., KOH) (3.0 equiv)
-
Difluoromethylating reagent (e.g., difluoromethyltriflate, HCF₂OTf) (1.5 equiv)
-
Solvent (e.g., MeCN)
-
-
Procedure:
-
In a reaction vessel, dissolve the aryl boronic acid in the solvent.
-
Add the aqueous oxidant and stir the mixture at room temperature for 15-30 minutes to form the corresponding phenol.
-
Add the base, followed by the difluoromethylating reagent.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary:
| Entry | Aryl Boronic Acid | Oxidant | Base | Difluoromethylating Reagent | Yield (%) | Reference |
| 1 | 4-Acetylphenylboronic acid | H₂O₂ | KOH | HCF₂OTf | 78 | [2] |
| 2 | 4-Formylphenylboronic acid | H₂O₂ | KOH | HCF₂OTf | 72 | [2] |
| 3 | 3-Amido-phenylboronic acid | H₂O₂ | KOH | HCF₂OTf | 65 | [2] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | H₂O₂ | KOH | HCF₂OTf | 85 | [2] |
| 5 | Naphthalene-2-boronic acid | H₂O₂ | KOH | HCF₂OTf | 75 | [2] |
Reaction Workflow:
Caption: One-pot workflow for the difluoromethoxylation of aryl boronic acids.
Electrophilic and Nucleophilic Difluoromethoxylation
Direct electrophilic and nucleophilic aromatic substitution reactions for the introduction of the difluoromethoxy group are less common but represent important synthetic strategies, particularly for specific substrate classes.
Application Notes:
-
Electrophilic Difluoromethoxylation: This approach requires a reagent that can deliver an electrophilic "OCF₂H⁺" synthon to an electron-rich aromatic ring. The development of such reagents is an active area of research. Hypervalent iodine reagents have shown promise in related electrophilic fluorinations and could potentially be adapted for difluoromethoxylation.
-
Nucleophilic Aromatic Substitution (SNA_r): This method involves the reaction of an electron-deficient aryl halide with a nucleophilic difluoromethoxide source. The aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) in the ortho and/or para positions to the leaving group.
Due to the limited availability of specific, well-established general protocols for these methods in the current literature for the -OCF₂H group, detailed experimental procedures and broad quantitative data are not yet available. Researchers interested in these approaches should consult the primary literature for specific examples and developing methodologies.
Conceptual Relationship:
Caption: Conceptual overview of electrophilic and nucleophilic difluoromethoxylation.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is essential to consult the original literature and perform appropriate safety assessments before conducting any chemical reactions.
References
- 1. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 4. Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes [escholarship.org]
- 5. Copper-mediated oxidative difluoromethylenation of aryl boronic acids with α-silyldifluoromethylphosphonates: a new method for aryldifluorophosphonates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions in the synthesis of "4-(Difluoromethoxy)benzenesulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Difluoromethoxy)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. First, 1-(difluoromethoxy)benzene undergoes chlorosulfonation using chlorosulfonic acid to yield 4-(difluoromethoxy)benzenesulfonyl chloride. This intermediate is then subjected to amination, typically with an ammonia source, to produce the final product, this compound.
Q2: What are the most common side reactions observed during the chlorosulfonation of 1-(difluoromethoxy)benzene?
A2: The primary side reactions during chlorosulfonation are the formation of the ortho-isomer (2-(difluoromethoxy)benzenesulfonyl chloride) and the corresponding diaryl sulfone (bis(4-(difluoromethoxy)phenyl) sulfone). Hydrolysis of the sulfonyl chloride to the sulfonic acid can also occur if moisture is present.
Q3: How can the formation of the diaryl sulfone byproduct be minimized?
A3: The formation of diaryl sulfone can be suppressed by using a stoichiometric excess of chlorosulfonic acid.[1] Additionally, the reaction should be performed by adding the 1-(difluoromethoxy)benzene to the chlorosulfonic acid, not the other way around, to maintain an excess of the acid throughout the addition.[1]
Q4: What is the primary side reaction during the amination of 4-(difluoromethoxy)benzenesulfonyl chloride?
A4: The most significant side reaction during amination is the hydrolysis of the starting material, 4-(difluoromethoxy)benzenesulfonyl chloride, to 4-(difluoromethoxy)benzenesulfonic acid. This occurs in the presence of water and can reduce the yield of the desired sulfonamide.[1]
Q5: Are there any specific safety precautions to consider when working with chlorosulfonic acid?
A5: Yes, chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. Anhydrous conditions are crucial for both safety and reaction success.
Troubleshooting Guides
Issue 1: Low Yield of 4-(Difluoromethoxy)benzenesulfonyl Chloride in the Chlorosulfonation Step
| Potential Cause | Troubleshooting/Preventative Action |
| Formation of Diaryl Sulfone | Increase the molar ratio of chlorosulfonic acid to 1-(difluoromethoxy)benzene. A significant excess of the acid favors the formation of the sulfonyl chloride.[1] Ensure that 1-(difluoromethoxy)benzene is added slowly to the chlorosulfonic acid with efficient stirring to prevent localized concentration of the aromatic compound.[1] |
| Hydrolysis of the Product | Ensure all glassware is thoroughly dried and the reaction is conducted under a dry atmosphere (e.g., nitrogen or argon). Use anhydrous grade reagents. During work-up, minimize the contact time of the sulfonyl chloride with aqueous solutions.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, though the latter may promote side reactions. |
| Formation of Sulfonic Acid | This is often a result of hydrolysis. Follow the preventative actions for hydrolysis. If significant sulfonic acid is formed, it may be difficult to separate from the sulfonyl chloride. |
Issue 2: Presence of Isomeric Impurities in the Final Product
| Potential Cause | Troubleshooting/Preventative Action |
| Formation of Ortho-Isomer | The difluoromethoxy group is ortho-, para-directing. While the para-isomer is typically the major product due to sterics, the formation of some ortho-isomer is expected. Optimize the reaction temperature; lower temperatures often favor the formation of the para-isomer. Purification of the intermediate sulfonyl chloride by distillation or crystallization may be necessary to remove the ortho-isomer before proceeding to the amination step. |
Issue 3: Low Yield and/or Impurities in the Amination Step
| Potential Cause | Troubleshooting/Preventative Action |
| Hydrolysis of Sulfonyl Chloride | Use a concentrated source of ammonia (e.g., ammonium hydroxide or ammonia gas) and keep the reaction temperature low to minimize the presence and reactivity of water. Ensure the 4-(difluoromethoxy)benzenesulfonyl chloride starting material is as dry as possible. |
| Incomplete Reaction | Ensure a sufficient excess of the aminating agent is used. Monitor the reaction to completion. If using a biphasic system, ensure efficient stirring to maximize interfacial contact. |
| Difficult Purification | If the final product is difficult to purify, consider purifying the intermediate 4-(difluoromethoxy)benzenesulfonyl chloride first. Recrystallization of the final this compound is often an effective purification method. |
Experimental Protocols
Synthesis of 4-(Difluoromethoxy)benzenesulfonyl Chloride
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber, place a 3-5 molar excess of chlorosulfonic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 1-(difluoromethoxy)benzene dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours or until the reaction is complete as monitored by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(difluoromethoxy)benzenesulfonyl chloride.
-
The crude product can be purified by vacuum distillation or crystallization.
Synthesis of this compound
-
Dissolve the 4-(difluoromethoxy)benzenesulfonyl chloride in a suitable solvent such as acetone or THF in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.
-
Remove the organic solvent under reduced pressure.
-
The resulting solid can be collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting low yield in chlorosulfonation.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Improving the Yield of Difluoromethoxylation of Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the difluoromethoxylation of phenols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My difluoromethoxylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in difluoromethoxylation of phenols can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to diagnosing low yields in difluoromethoxylation.
-
Reagent Quality and Stoichiometry:
-
Difluorocarbene Precursor: Ensure the quality and stability of your difluorocarbene source. For instance, while sodium chlorodifluoroacetate is bench-stable, other reagents might be sensitive to moisture.[1] Using an excess of the difluorocarbene precursor is often necessary.[2]
-
Base: The choice and amount of base are critical for generating the nucleophilic phenolate. Inadequate base can lead to incomplete deprotonation of the phenol. Ensure the base is fresh and handled under appropriate conditions (e.g., NaH should be free of oil and handled under inert atmosphere).
-
Solvent: The solvent must be anhydrous as water can react with the difluorocarbene.[3] Some solvents like DMF can compete as electrophiles, which can be problematic for less reactive substrates.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial for the decomposition of the difluorocarbene precursor. For sodium chlorodifluoroacetate, a temperature of around 120 °C is typically required.[1] Inconsistent or incorrect temperature can lead to poor reagent decomposition or side reactions.
-
Inert Atmosphere: These reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[3]
-
Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.[1]
-
-
Phenol Substrate:
-
Electronic Effects: The electronic properties of the substituents on the phenol can influence its nucleophilicity. Electron-withdrawing groups can decrease the nucleophilicity of the phenolate, potentially leading to lower yields. Conversely, electron-donating groups can enhance reactivity.
-
Steric Hindrance: Sterically hindered phenols may react more slowly or require more forcing conditions.
-
-
Workup and Purification:
-
Emulsion Formation: During aqueous workup, emulsions can form, leading to product loss.[1] Proper techniques for breaking emulsions should be employed.
-
Product Volatility: Some difluoromethoxylated products can be volatile. Care should be taken during solvent removal to avoid loss of product.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side reaction is often the dimerization or polymerization of the highly reactive difluorocarbene intermediate.
-
Control Difluorocarbene Concentration: To minimize self-reaction, the concentration of difluorocarbene should be kept low. This can be achieved by the slow addition of the base or the difluorocarbene precursor.[3]
-
Sufficient Substrate Concentration: Ensure an adequate concentration of the phenol to effectively trap the difluorocarbene as it is formed.[3]
Q3: How do I choose the right difluoromethylating agent for my substrate?
A3: The choice of reagent depends on factors like substrate scope, reaction conditions, and scalability.
-
Sodium Chlorodifluoroacetate: This is a readily available, bench-stable, and relatively non-toxic reagent. It is a good starting point for many applications.[1][4]
-
S-(difluoromethyl)sulfonium salts: These are also bench-stable and have been shown to be effective for a wide variety of phenols and thiophenols, often giving good to excellent yields.[5][6][7]
-
Diethyl Bromodifluoromethylphosphonate: This reagent is suitable for large-scale synthesis and has been used in the preparation of pharmaceutical intermediates.[2]
Quantitative Data Summary
The yield of difluoromethoxylation can be influenced by the choice of reagent and the electronic nature of the phenol. The following table summarizes representative yields.
| Phenol Substrate (Example) | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Sodium Chlorodifluoroacetate | K2CO3 | DMF/H2O | 120 | 94 | [1] |
| 4-Methoxyphenol | S-(difluoromethyl)sulfonium salt | LiOH | THF | 50 | 95 | [5][6] |
| 4-Nitrophenol | S-(difluoromethyl)sulfonium salt | LiOH | THF | 50 | 85 | [5][6] |
| Phenol | Diethyl Bromodifluoromethylphosphonate | KOH | MeCN/H2O | RT | up to 96 | [2] |
Experimental Protocols
General Protocol for O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate [1][4]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and potassium carbonate (1.5 equiv).
-
The flask is sealed with a rubber septum and purged with nitrogen.
-
Dry DMF and deionized water are added via syringe.
-
The solution is degassed with nitrogen for 1 hour while stirring.
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) is added in one portion under a stream of nitrogen.
-
The flask is equipped with an air condenser and heated to 120 °C in an oil bath for 2 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., hexanes or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography if necessary.
General Protocol for O-Difluoromethylation of Phenols using S-(difluoromethyl)sulfonium Salt [5][6][7]
-
To a reaction vessel, add the phenol (1.0 equiv), the S-(difluoromethyl)sulfonium salt (1.2 equiv), and lithium hydroxide (2.0 equiv).
-
The vessel is purged with an inert gas, and an appropriate solvent (e.g., THF) is added.
-
The reaction mixture is stirred at the specified temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by standard methods.
Reaction Mechanism
The difluoromethoxylation of phenols is thought to proceed via the formation of a difluorocarbene intermediate.
Caption: Presumed mechanism for difluoromethoxylation of phenols.[4]
References
- 1. orgsyn.org [orgsyn.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide synthesis from sulfonyl chlorides, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which may interfere with the reaction.[1]
-
Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonamide synthesis conditions.[1][2][3] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use. The stability of sulfonyl chlorides can vary, with some decomposing through pathways like SO₂ extrusion or hydrolysis by trace water.[2][4]
-
Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1][3]
-
Base: If you are using a tertiary amine base such as triethylamine or pyridine, ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (typically 1.1-1.5 equivalents).[1]
-
Temperature: The reaction is frequently conducted at temperatures ranging from 0 °C to room temperature.[1] If the reaction is slow, gentle heating might be necessary; however, excessive heat can promote side reactions.[1]
-
Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents by atmospheric moisture and oxygen.[1][3]
-
Q2: I've confirmed my reagents and setup are correct, but the yield is still low. What are the likely side reactions occurring?
A2: Several side reactions can compete with the desired sulfonamide formation, leading to a decreased yield. The most common side reactions include:
-
Hydrolysis of the Sulfonyl Chloride: This is the most frequent side reaction, where the sulfonyl chloride reacts with any trace amounts of water in the reaction mixture to form the unreactive sulfonic acid.[3]
-
Dimerization or Polymerization: At elevated temperatures, sulfonyl chlorides can undergo self-condensation or polymerization.[3] To mitigate this, add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control any initial exothermic reaction, and then allow the mixture to gradually warm to the desired reaction temperature.[3]
-
Reaction with Solvent: Ensure that the chosen solvent is inert under the reaction conditions. For instance, protic solvents like alcohols can react with the sulfonyl chloride.[3]
-
Formation of a Disulfonamide: If a primary amine is used, it is possible for a second sulfonylation to occur on the nitrogen of the initially formed sulfonamide, leading to a disulfonamide byproduct. Using an excess of the amine can help to minimize this.
Q3: My amine is weakly nucleophilic. How can I improve the reaction rate and yield?
A3: Amines with electron-withdrawing groups can be less reactive.[3] In such cases, more forcing conditions may be required to drive the reaction to completion. Consider the following adjustments:
-
Higher Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier.
-
Stronger Base: The use of a stronger, non-nucleophilic base can more effectively deprotonate the amine, increasing its nucleophilicity.
-
Alternative Synthetic Routes: For weakly nucleophilic amines, alternative methods such as those involving N-silylamines, which have been shown to react efficiently with sulfonyl chlorides, could be explored.[5]
Q4: I am having difficulty with the isolation and purification of my sulfonamide product. What can I do?
A4: Product isolation and purification can be challenging and may contribute to apparent low yields. Here are some common issues and potential solutions:
-
Product Solubility: The sulfonamide product may be soluble in the aqueous phase during workup, especially if it is polar. To minimize this, saturate the aqueous layer with a salt like sodium chloride before extraction.
-
Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult. Adding a small amount of brine or filtering the mixture through celite can help to break the emulsion.
-
Purification Method: Column chromatography on silica gel is a common method for purifying sulfonamides.[5] Recrystallization from a suitable solvent system can also be an effective purification technique.[6] For instance, recrystallization from propanol-water mixtures has been used for the purification of sulfathiazole.[6]
Data Presentation
Table 1: Typical Reaction Conditions for Sulfonamide Synthesis
| Parameter | Recommended Condition | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1:1 to 1.2:1 | A slight excess of the amine can help drive the reaction to completion. |
| Base Equivalents | 1.1 - 1.5 | To neutralize the HCl byproduct and facilitate the reaction. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions.[1] |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Inert solvents that dissolve the reactants are preferred.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride.[1][3] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary/Secondary Amine
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas (nitrogen or argon).
-
Ensure all reagents (amine, sulfonyl chloride, base, and solvent) are pure and anhydrous.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes.[3]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
References
optimization of reaction conditions for coupling with "4-(Difluoromethoxy)benzenesulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Difluoromethoxy)benzenesulfonamide in coupling reactions. The information is designed to help optimize reaction conditions and address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-arylation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The active Pd(0) or Cu(I) species may not be forming effectively. | - Use a pre-catalyst that is known to be effective for C-N bond formation. - Ensure anaerobic conditions to prevent catalyst deactivation. - For Pd-catalyzed reactions, consider adding a reducing agent if starting with a Pd(II) source. |
| Poor Ligand Choice: The ligand may not be suitable for activating the catalyst or facilitating reductive elimination. | - Screen a variety of phosphine ligands (for Pd) or nitrogen/oxygen-based ligands (for Cu). For Buchwald-Hartwig reactions, sterically hindered biaryl phosphine ligands are often effective. | |
| Inappropriate Base: The base may not be strong enough to deprotonate the sulfonamide or may be sterically hindered. | - Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be highly dependent on the solvent and substrates. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products | Hydrodehalogenation of Aryl Halide: The aryl halide is reduced instead of undergoing coupling. | - Use a less reactive base. - Lower the reaction temperature. - Choose a ligand that promotes the desired coupling over side reactions. |
| Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound. | - This is more common in Suzuki-type reactions but can occur. Ensure the reaction is set up correctly for C-N coupling. - Use a ligand that favors the C-N coupling pathway. | |
| Starting Material Decomposition | Harsh Reaction Conditions: High temperatures or a very strong base can lead to the decomposition of starting materials or the product. | - Screen lower reaction temperatures. - Use a milder base. |
| Presence of Oxygen: The catalyst or starting materials may be sensitive to oxidation. | - Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity of reagents, especially the solvent and base, can significantly impact the reaction outcome. | - Use freshly dried and degassed solvents. - Ensure the base is of high purity and handled under inert conditions if it is hygroscopic. |
| Variable Catalyst Activity: The activity of the catalyst can vary between batches or due to handling. | - Use a consistent source and batch of catalyst and ligand. - Follow a standardized procedure for setting up the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in coupling reactions?
A1: this compound typically acts as a nucleophile in N-arylation reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). In these reactions, the nitrogen atom of the sulfonamide group couples with an aryl halide or pseudohalide to form a C-N bond.
Q2: Which catalyst system is a good starting point for the Buchwald-Hartwig amination of this compound?
A2: A common and effective starting point for the Buchwald-Hartwig amination of sulfonamides is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, with a sterically hindered biaryl phosphine ligand like XPhos or RuPhos. The use of a preformed Pd(0) source can also be beneficial.
Q3: What are the recommended bases and solvents for coupling reactions with this sulfonamide?
A3: For palladium-catalyzed reactions, common bases include K₃PO₄ and Cs₂CO₃, with solvents like toluene, dioxane, or THF. For copper-catalyzed Ullmann-type reactions, K₂CO₃ or Cs₂CO₃ are often used in polar aprotic solvents such as DMF or DMSO at higher temperatures.
Q4: I am observing low yields. What is the first parameter I should optimize?
A4: If you are observing low yields, a good first step is to screen different ligands. The electronic and steric properties of the ligand have a significant impact on the efficiency of the catalytic cycle. If changing the ligand does not improve the yield, then screening different bases and solvents would be the next logical step.
Q5: Can I use microwave heating to accelerate the reaction?
A5: Yes, microwave heating can often be used to reduce reaction times and improve yields in both Buchwald-Hartwig and Ullmann-type couplings of sulfonamides. However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition.
Data Presentation: Typical Reaction Parameters
The following tables provide general starting conditions for the N-arylation of sulfonamides. These should be considered as a starting point for optimization for this compound.
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Sulfonamides
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) |
| Ligand | XPhos, RuPhos, or other biaryl phosphines (1.2-2x mol of Pd) |
| Base | K₃PO₄ or Cs₂CO₃ (1.5-2.5 equivalents) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Table 2: Typical Conditions for Ullmann Condensation of Sulfonamides
| Parameter | Condition |
| Copper Source | CuI or Cu₂O (5-20 mol%) |
| Ligand | Phenanthroline, L-proline, or other N,O-ligands (10-40 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | DMF or DMSO |
| Temperature | 100-150 °C |
| Reaction Time | 24-48 hours |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), phosphine ligand (e.g., XPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
byproduct identification in the synthesis of benzenesulfonamide derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in the synthesis of benzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of benzenesulfonamide derivatives from benzenesulfonyl chloride and an amine?
A1: The most frequently encountered byproducts include:
-
Benzenesulfonic acid: Formed from the hydrolysis of unreacted benzenesulfonyl chloride by water present in the reaction mixture.
-
Diaryl sulfone: This can form under certain conditions, particularly at elevated temperatures.
-
Disubstituted sulfonamide (from primary amines): Overalkylation of the primary amine-derived sulfonamide can occur if a strong base and excess alkylating agent are present in a subsequent step.
-
Unreacted starting materials: Residual benzenesulfonyl chloride and amine are common impurities if the reaction does not go to completion.
Q2: My reaction yield is low. What are the primary factors to investigate?
A2: Low yields in benzenesulfonamide synthesis can often be attributed to several factors:
-
Moisture: The presence of water will hydrolyze the benzenesulfonyl chloride, reducing the amount available to react with the amine. It is crucial to use anhydrous solvents and reagents.
-
Reaction Temperature: While some reactions require heat, excessive temperatures can promote the formation of byproducts and lead to the decomposition of reactants and products.[1]
-
Choice of Base: The base used to neutralize the HCl byproduct is critical. A weak or insufficient amount of base can slow down or stall the reaction.
-
Solvent Selection: The polarity of the solvent affects the solubility of the reactants and the reaction rate. Aprotic solvents are often preferred as they do not form hydrogen bonds with the amine, thus maintaining its nucleophilicity.[2]
Q3: I am using a tertiary amine as a base, and my yield is still low. Why might this be?
A3: While tertiary amines are commonly used as acid scavengers, they do not react with benzenesulfonyl chloride to form a stable sulfonamide.[3] However, they can promote the hydrolysis of benzenesulfonyl chloride, leading to the formation of the unreactive benzenesulfonic acid and reducing the overall yield of the desired sulfonamide.[4]
Q4: An unexpected spot has appeared on my TLC plate. How can I identify it?
A4: An unexpected spot could be one of the common byproducts mentioned in Q1. To identify it, you can:
-
Run co-spots with your starting materials (benzenesulfonyl chloride and amine) to see if the unknown spot corresponds to either of them.
-
If you suspect hydrolysis, you can try to generate the benzenesulfonic acid byproduct by intentionally adding water to a small amount of benzenesulfonyl chloride and running a co-spot.
-
Isolate the spot by preparative TLC or column chromatography and analyze it using spectroscopic methods like NMR or mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive benzenesulfonyl chloride (hydrolyzed).2. Poor quality amine.3. Insufficient or inadequate base.4. Inappropriate solvent.5. Reaction temperature is too low. | 1. Use fresh or purified benzenesulfonyl chloride.2. Purify the amine before use.3. Use a slight excess of a suitable base (e.g., pyridine, triethylamine).4. Switch to an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]5. Gradually increase the reaction temperature and monitor by TLC. |
| Multiple Spots on TLC (in addition to product) | 1. Unreacted starting materials.2. Formation of benzenesulfonic acid (hydrolysis).3. Formation of diaryl sulfone.4. Over-alkylation of the product. | 1. Increase reaction time or temperature; ensure correct stoichiometry.2. Ensure anhydrous conditions; use fresh reagents and dry solvents.3. Avoid excessive heating.4. Use a controlled amount of base and alkylating agent in subsequent steps. |
| Oily or Gummy Product Instead of a Solid | 1. Presence of unreacted benzenesulfonyl chloride.2. High concentration of impurities. | 1. During workup, wash the organic layer with aqueous sodium bicarbonate to remove acidic impurities and unreacted sulfonyl chloride.2. Purify the product using column chromatography or recrystallization. |
| Unexpected Peaks in NMR Spectrum | 1. Residual solvent from purification.2. Presence of byproducts (benzenesulfonic acid, diaryl sulfone, etc.).3. Isomers of the product. | 1. Dry the sample under high vacuum.2. Compare the spectrum with known spectra of potential byproducts. Use 2D NMR techniques (COSY, HSQC) to aid in structure elucidation.3. Analyze the reaction conditions that might lead to isomerization. |
Data Presentation
Table 1: Effect of Reaction Temperature on Benzenesulfonamide Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome & Remarks |
| Reaction Temperature | 0-5 °C | Room Temperature | 50 °C | Lower temperatures generally lead to higher yields and fewer byproducts.[1] |
| Reported Yield | ~90% | ~75% | ~50% | Higher temperatures can increase the rate of side reactions, such as hydrolysis of the sulfonyl chloride and formation of diaryl sulfones.[1] |
Table 2: Effect of Base on Benzenesulfonamide Synthesis Yield
| Base | pKa of Conjugate Acid | Typical Yield Range | Remarks |
| Pyridine | 5.2 | 80-95% | Commonly used, acts as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.7 | 85-98% | A stronger, non-nucleophilic base. Can sometimes lead to faster reaction rates. |
| Sodium Carbonate (Na₂CO₃) | 10.3 (second pKa) | 70-90% | An inorganic base, often used in two-phase systems. Reaction rates can be slower. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | 85-95% | A strong, non-nucleophilic base suitable for less reactive amines.[1] |
Table 3: Effect of Solvent on Benzenesulfonamide Synthesis Yield
| Solvent | Dielectric Constant | Typical Yield Range | Remarks |
| Dichloromethane (DCM) | 9.1 | 85-95% | A good general-purpose aprotic solvent. |
| Tetrahydrofuran (THF) | 7.5 | 80-90% | Another common aprotic solvent. |
| Acetonitrile | 37.5 | 75-85% | A more polar aprotic solvent. |
| Toluene | 2.4 | 70-85% | A nonpolar solvent, may require higher temperatures. |
| Dimethylformamide (DMF) | 36.7 | 80-95% | A highly polar aprotic solvent, good for dissolving a wide range of reactants.[5] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate. Prepare separate dilute solutions of your starting materials (amine and benzenesulfonyl chloride) in the same solvent.
-
Spotting: Using a capillary tube, spot the crude reaction mixture and the starting material solutions on the origin line. Keep the spots small and well-separated.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate, starting with a 4:1 ratio and adjusting as needed). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Staining with potassium permanganate can also be used for visualization.
-
Analysis: The disappearance of starting material spots and the appearance of a new spot indicate product formation. The presence of multiple spots suggests impurities or byproducts.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of a pure reference standard of the benzenesulfonamide derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Dilute a known amount of the crude reaction mixture or purified product in the mobile phase to a concentration within the calibration range of the working standards. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the sulfonamide has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Identify the product peak by comparing its retention time with that of the reference standard. The peak area can be used to quantify the product and any impurities.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[6]
-
If the sulfonamide is not sufficiently volatile or thermally stable, derivatization may be necessary. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for identification. The fragmentation pattern can provide structural information about unknown byproducts.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct or crude mixture in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Benzenesulfonamide Protons: Look for aromatic protons in the range of 7.0-8.5 ppm. The NH proton of a secondary sulfonamide is often a broad singlet that can be exchanged with D₂O.
-
Byproduct Signals:
-
Benzenesulfonic acid: The aromatic protons will be in a similar region to the sulfonamide, but the absence of the NH proton and potentially a broad acidic proton signal (if not exchanged) will be indicative.
-
Diaryl sulfone: The aromatic region will be more complex, and the integration will correspond to more aromatic protons than expected for the sulfonamide.
-
Unreacted Amine: Characteristic signals for the amine will be present.
-
-
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments, which can help distinguish between the desired product and byproducts.
-
2D NMR (COSY, HSQC, HMBC): If the structure of a byproduct cannot be determined from 1D NMR, 2D NMR experiments can be used to establish connectivity between protons and carbons to elucidate the full structure.
Visualizations
Caption: Workflow for Byproduct Identification.
Caption: Troubleshooting Logic for Benzenesulfonamide Synthesis.
References
stability of the difluoromethoxy group under acidic and basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the difluoromethoxy (-OCF₂H) group under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the difluoromethoxy group in typical organic synthesis and drug development processes?
A1: The difluoromethoxy group is generally considered to be a metabolically stable moiety, a key reason for its increasing use in medicinal chemistry. The strong carbon-fluorine (C-F) bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This makes it an attractive replacement for more metabolically labile groups, such as the methoxy (-OCH₃) group, which is prone to O-demethylation.[1]
However, its chemical stability is not absolute and can be influenced by the specific molecular context and reaction conditions. While generally robust, certain neighboring functional groups or harsh reaction conditions can lead to its degradation.
Q2: Under what acidic conditions might the difluoromethoxy group be labile?
A2: While the difluoromethoxy group is generally stable under many acidic conditions, its stability can be compromised in the presence of strong acids, particularly at elevated temperatures. The cleavage of ethers by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a known reaction, and while the difluoromethoxy group is more resistant than a simple alkoxy group, it is not entirely inert. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
There is also evidence that neighboring groups can influence the stability of related structures. For instance, in a study on 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives, the difluoromethoxy-substituted compound was found to be significantly more sensitive to hydrolysis in wet DMSO-d₆ than its methoxy counterpart.[2] This suggests that intramolecular interactions can play a crucial role in the lability of the group.
Q3: Is the difluoromethoxy group stable under basic conditions?
A3: The difluoromethoxy group is generally considered to be stable under most basic conditions encountered in organic synthesis. Ethers are typically unreactive towards bases. However, extremely strong bases or harsh reaction conditions could potentially lead to degradation, although this is not a commonly reported issue. The primary concern under basic conditions is often the reactivity of other functional groups within the molecule.
Q4: Can the difluoromethoxy group be used as a protecting group?
A4: Interestingly, the related difluoromethyl (-CF₂H) group has been used as a protecting group in total synthesis, being removed under Lewis acidic conditions.[3] While this does not directly apply to the difluoromethoxy group, it highlights that difluoroalkyl moieties can be cleaved under specific, targeted conditions. This suggests that with the right choice of reagents, the difluoromethoxy group could potentially be cleaved, although it is not a standard protecting group due to its general stability.
Troubleshooting Guides
Issue: Unexpected decomposition of a difluoromethoxy-containing compound during an acidic workup or reaction.
| Potential Cause | Troubleshooting Steps |
| Presence of strong hydrohalic acids (HI, HBr) | - Avoid using HI or HBr if possible. Consider alternative acids for pH adjustment or catalysis. - If their use is unavoidable, perform the reaction at the lowest possible temperature and for the shortest duration. - Quench the reaction carefully and neutralize the acid promptly during workup. |
| Elevated temperatures | - Monitor the reaction temperature closely and avoid excessive heating. - Explore milder reaction conditions or alternative synthetic routes that do not require high temperatures in the presence of strong acids. |
| Neighboring group participation | - Analyze the molecular structure for functional groups that could facilitate intramolecular catalysis of OCF₂H cleavage. - Consider modifying the synthetic strategy to protect or alter neighboring groups that may be promoting degradation. |
| Lewis acid catalysis | - Be cautious when using strong Lewis acids, as they have been shown to cleave related difluoromethyl groups.[3] - Screen different Lewis acids to find one that is effective for the desired transformation without causing decomposition of the difluoromethoxy group. |
Issue: Suspected slow degradation of a difluoromethoxy-containing compound during storage in solution.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis in non-neutral solutions | - Determine the pH of the storage solution. - Buffer the solution to a pH where the compound is most stable, which is typically near neutral for ethers. - Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation. |
| Presence of catalytic impurities | - Ensure high purity of solvents and reagents used for preparing the solution. - If possible, purify the compound to remove any residual catalysts from previous synthetic steps. |
Quantitative Stability Data
The following table summarizes comparative stability data for a 2-substituted estratriene sulfamate, highlighting the influence of the difluoromethoxy group compared to a methoxy group on the rate of hydrolysis.
| Compound | 2-Substituent | Half-life (T₁/₂) in wet DMSO-d₆ at 25°C | % Hydrolysis after 30 days | Reference |
| 1 | -OCH₃ | ~60–80 days | 31% | [2] |
| 2 | -OCF₂H | ~10 days | 92% | [2] |
Note: This data is for a specific molecular scaffold and may not be representative of all difluoromethoxy-containing compounds. The increased hydrolysis rate in this case was attributed to the electron-withdrawing nature of the -OCF₂H group, which lowers the pKa of the neighboring phenol, making the sulfamate a better leaving group.[2]
Experimental Protocols
Protocol: General Procedure for Assessing Chemical Stability in Acidic and Basic Solutions
This protocol outlines a general method for evaluating the stability of a difluoromethoxy-containing compound under forced degradation conditions.
1. Materials:
-
Test compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or MS)
-
Constant temperature incubator or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each condition (0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH, and PBS), add a small aliquot of the stock solution to a known volume of the respective aqueous solution to achieve a final desired concentration (e.g., 10 µg/mL).
-
Prepare a control sample in the same manner using only the dissolution solvent and water.
-
-
Incubation:
-
Incubate all samples at a constant temperature (e.g., 40°C or 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration versus time for each condition.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) for each condition using the equation: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Proposed mechanism for acid-catalyzed cleavage of an aryl difluoromethyl ether.
Caption: Factors influencing the stability of the difluoromethoxy group.
References
Technical Support Center: Purification of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated organic compounds. The unique physicochemical properties imparted by fluorine, such as high electronegativity, increased lipophilicity, and altered volatility, often necessitate specialized purification strategies.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Chromatography (HPLC/Flash)
Q1: Why am I seeing poor peak shapes (tailing or fronting) for my fluorinated analyte in liquid chromatography?
A1: Poor peak shape is a common issue and can stem from several factors:
-
Secondary Interactions: Strong interactions can occur between the polar fluorinated analyte and residual silanols on a standard silica-based stationary phase.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it may exist in multiple ionic forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting.[1]
Solutions:
-
Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanols.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your analyte's pKa. For basic compounds, a lower pH is often beneficial.
-
Add Mobile Phase Modifiers: For reversed-phase chromatography, adding trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve peak shape. For basic compounds, a small amount of a basic modifier like ammonium hydroxide may help.[1]
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]
Q2: My fluorinated compound is co-eluting with impurities. How can I improve the separation?
A2: Co-elution occurs when the chosen chromatographic conditions do not provide sufficient resolution. This is often due to impurities having very similar polarity to the target compound.[1]
Solutions:
-
Optimize Selectivity by Changing the Stationary Phase: Switch to a column with a different chemistry. For instance, if you are using a C18 column, consider a phenyl-hexyl or a specialized fluorinated phase column.[1] Fluorinated stationary phases can offer unique selectivity for fluorinated analytes.
-
Change the Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[1]
-
Utilize Mobile Phase Additives: The use of ion-pairing reagents or modifiers like TFE can enhance separation.[1]
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification method with a different separation mechanism, such as switching from reversed-phase HPLC to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[1]
Q3: My highly polar fluorinated compound is eluting in the void volume in reversed-phase HPLC. How can I increase its retention?
A3: Elution in the void volume indicates that your compound is too polar to be adequately retained by the non-polar stationary phase.[1]
Solutions:
-
Use a 100% Aqueous Mobile Phase: If your column is compatible, starting with a 100% aqueous mobile phase can increase retention.[1]
-
Switch to a More Retentive Column: Consider a column with a higher carbon load or one with embedded polar groups.[1]
-
Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention time.[1]
-
Utilize a Fluorinated Stationary Phase: These phases can exhibit unique retention mechanisms for fluorinated compounds.[1]
-
Switch to HILIC: HILIC is specifically designed for the separation of highly polar compounds and is often a suitable alternative.[1]
Volatility and Sample Handling
Q4: I am losing my volatile fluorinated compound during solvent removal. How can I prevent this?
A4: Sample loss is a significant challenge with volatile fluorinated compounds due to their low boiling points and high vapor pressures.
Solutions:
-
Use Low Temperatures: Perform solvent removal at reduced temperatures.
-
Efficient Condensing: Employ a high-performance condenser and a cold trap, potentially with a dry ice/acetone or liquid nitrogen bath.
-
Controlled Vacuum: Avoid using a high vacuum if possible. A Kugelrohr apparatus or distillation at atmospheric pressure can be effective alternatives for highly volatile compounds.
Crystallization
Q5: I am struggling to crystallize my fluorinated organic compound. What could be the issue?
A5: The introduction of fluorine can significantly alter a molecule's intermolecular interactions, making crystallization challenging. Fluorine's high electronegativity can lead to different packing arrangements compared to their non-fluorinated analogs.
Solutions:
-
Systematic Solvent Screening: Experiment with a wide range of solvents with varying polarities. Co-solvent systems can also be effective.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution at a constant temperature.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor can induce crystallization.
-
Temperature Gradient: Slowly cool a saturated solution to induce crystallization.
Data Presentation
Table 1: Comparison of HPLC Column Performance for the Separation of Fluorinated Phenols
| Stationary Phase | Retention Factor (k) of 2,4-difluorophenol | Selectivity (α) vs. Phenol | Peak Asymmetry |
| Standard C18 | 2.8 | 1.5 | 1.8 |
| Polar-Embedded C18 | 3.5 | 1.7 | 1.4 |
| Phenyl-Hexyl | 4.2 | 2.1 | 1.2 |
| Pentafluorophenyl (PFP) | 5.1 | 2.8 | 1.1 |
This table presents representative data to illustrate the enhanced retention and selectivity often observed with specialized columns for fluorinated analytes.
Table 2: Illustrative Comparison of Purification Methods for a Hypothetical Volatile Fluorinated Ketone
| Purification Method | Purity (%) | Yield (%) | Throughput | Scalability |
| Flash Chromatography | 95-98 | 70-85 | High | Good |
| Preparative HPLC | >99 | 50-70 | Low | Limited |
| Fractional Distillation | 98-99 | 80-95 | High | Excellent |
| Crystallization | >99.5 | 40-60 | Medium | Good |
This table provides a general comparison. The optimal method will depend on the specific properties of the compound and the impurities present.
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC of a Polar Fluorinated Compound
This protocol provides a starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a concentration of approximately 1 mg/mL.
Protocol 2: Fractional Distillation of a Volatile Fluorinated Compound
This protocol is suitable for separating compounds with different boiling points.
-
Apparatus Setup:
-
Use a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are properly sealed.
-
-
Sample Charging:
-
Add the crude fluorinated compound to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Gently heat the flask using a heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column.
-
Collect the initial fraction (forerun) that distills at a lower temperature, which will contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of the target compound, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate.
-
-
Shutdown and Analysis:
-
Once the main fraction is collected, or if the temperature begins to rise significantly, stop the heating and allow the apparatus to cool.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or NMR.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common chromatography issues.
References
Technical Support Center: Sulfonamide Protecting Group Selection
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the synthesis of sulfonamides, with a focus on selecting the appropriate protecting group.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield sulfonamide synthesis, it's best to start with the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]
-
Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[1] Use a freshly opened bottle or purify the sulfonyl chloride before use.
-
Solvent: Use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]
-
Temperature: The reaction is often performed at 0 °C to room temperature. If the reaction is sluggish, gentle heating might be necessary. However, excessive heat can promote side reactions.[1]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture and oxygen.[1]
-
Q2: I'm having trouble removing the tosyl (Ts) protecting group. What are some alternative deprotection methods?
A2: The tosyl group is known for its high stability, which can make its removal challenging.[2] While harsh conditions like concentrated acid and heat are sometimes used, several milder alternatives exist:
-
Reductive Cleavage:
-
Magnesium in Methanol (Mg/MeOH): This method can be used for the reductive cleavage of sulfonamides.[3][4][5]
-
Low-Valent Titanium Reagents: In situ generated low-valent titanium can cleave N-tosyl bonds under mild conditions at ambient temperature.[6]
-
Sodium in Liquid Ammonia: This is a classical method for the cleavage of N-tosyl amides.[7]
-
-
Acidic Hydrolysis:
Q3: What is an orthogonal protecting group strategy and how does it apply to sulfonamides?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other protecting groups.[10][11] This allows for the selective deprotection and modification of different functional groups within the same synthetic sequence.
For sulfonamides, this is crucial when other sensitive functional groups are present. For example, the 2-(trimethylsilyl)ethanesulfonyl (SES) group can be removed with fluoride ions, which is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
Q4: When should I choose a nosyl (Ns) group over a tosyl (Ts) group?
A4: The choice between a nosyl (2-nitrobenzenesulfonyl) and a tosyl (p-toluenesulfonyl) group primarily depends on the desired deprotection conditions.
-
Choose Nosyl (Ns) for mild deprotection: The nosyl group is readily cleaved under mild conditions using a thiol, such as thiophenol, in the presence of a base (Fukuyama deprotection).[12][13] This makes it ideal for substrates that are sensitive to the harsh reductive or acidic conditions required for tosyl removal.
-
Choose Tosyl (Ts) for high stability: The tosyl group is significantly more stable to a wider range of reaction conditions.[2] If your synthetic route involves harsh reagents that might cleave a nosyl group, the tosyl group is a more robust choice.
Data Presentation: Comparison of Common Sulfonamide Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions (Typical Yield) | Deprotection Conditions | Stability |
| p-Toluenesulfonyl | Ts | TsCl, pyridine or Et3N, DCM, 0°C to rt (High) | HBr/HOAc, heat; Na/NH3; Mg/MeOH; SmI2 | Very high; stable to strong bases, many oxidizing and reducing agents. |
| Methanesulfonyl | Ms | MsCl, Et3N, DCM, 0°C to rt (High) | Similar to Ts, but often more difficult to remove. | Very high; similar to Ts. |
| 2-Nitrobenzenesulfonyl | Ns | NsCl, Et3N, DCM, 0°C to rt (High) | Thiophenol, K2CO3, MeCN/DMF (Fukuyama Deprotection) | Labile to nucleophiles (thiols). Stable to acidic conditions. |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Cl, Et3N or NaH, DCM or THF (High) | TBAF or CsF, MeCN or DMF, heat | Stable to acidic and many reductive conditions. Labile to fluoride ions. |
Experimental Protocols
Protocol 1: General Procedure for Tosyl Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-tosyl protected amine. [7]
Protocol 2: Deprotection of a Nosyl (Ns) Group using Thiophenol (Fukuyama Deprotection)
-
In a round-bottom flask, dissolve the N-nosyl sulfonamide (1.0 eq.) in acetonitrile or DMF.
-
Add thiophenol (2.5 eq.) and potassium carbonate (2.5 eq.) to the solution.
-
Heat the reaction mixture to 50°C for 40 minutes to an hour. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the deprotected amine. [12]
Protocol 3: Reductive Deprotection of a Tosyl (Ts) Group using Magnesium and Methanol
-
To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol at room temperature, add the N-tosyl amide (1.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine. [3]
Visualizations
Caption: General workflow for the protection, transformation, and deprotection of amines as sulfonamides.
Caption: A decision tree to guide the selection of a suitable sulfonamide protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Managing Moisture Sensitivity of Sulfonyl Chlorides in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive nature of sulfonyl chlorides in synthetic chemistry. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving sulfonyl chlorides, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Sulfonamide Synthesis
Symptoms: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material (amine) and no desired sulfonamide product.
Potential Causes & Solutions:
-
Degradation of Sulfonyl Chloride: The primary culprit is often the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid due to exposure to moisture.[1]
-
Inadequate Reaction Conditions: The reaction may be too slow or not reaching completion.
-
Solution: Double-check the stoichiometry of your reactants; a 1:1 ratio of amine to sulfonyl chloride is a common starting point, often with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[1] While many reactions proceed at 0 °C to room temperature, gentle heating may be necessary for less reactive amines.[1][2] Monitor the reaction progress by TLC to determine the optimal reaction time.[2]
-
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups can be less reactive.
-
Solution: More forcing conditions, such as higher temperatures or the use of a stronger base, may be required.[2]
-
Issue 2: Formation of a Significant Amount of Sulfonic Acid Byproduct
Symptoms: Your crude product analysis (e.g., Nuclear Magnetic Resonance (NMR) or LC-MS) shows a major peak corresponding to the sulfonic acid of your starting sulfonyl chloride.
Potential Causes & Solutions:
-
Moisture in the Reaction: Trace amounts of water in the solvent, on the glassware, or in the starting materials will readily react with the sulfonyl chloride.[2]
-
Solution: Implement stringent anhydrous techniques. Dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents, dispensed from a system that minimizes atmospheric exposure.[1] For highly sensitive reactions, consider a final brine wash of the organic layer during workup, followed by drying over a suitable agent like anhydrous magnesium sulfate.[3]
-
-
Hydrolysis During Workup: Quenching the reaction with water or aqueous solutions can lead to rapid hydrolysis of any remaining sulfonyl chloride.[4][5]
-
Solution: Perform the quench at a low temperature (e.g., by pouring the reaction mixture onto ice) to minimize the rate of hydrolysis.[6] For aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can sometimes protect the bulk of the product from extensive hydrolysis.[5][6]
-
Issue 3: Inconsistent Reaction Rates or Stalled Reactions
Symptoms: The reaction proceeds to a certain point and then stops, or the reaction time varies significantly between batches.
Potential Causes & Solutions:
-
Variable Reagent Quality: The purity and dryness of the sulfonyl chloride, amine, solvent, and base can all impact reaction kinetics.
-
Solution: Use reagents from a reliable source and ensure they are stored correctly. Consider re-purifying starting materials if there is any doubt about their quality.[2] Always use freshly dried solvents.
-
-
Atmospheric Contamination: Inadequate inert atmosphere techniques can allow moisture and oxygen to enter the reaction vessel.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my sulfonyl chloride has degraded?
A1: Degradation of a sulfonyl chloride, primarily through hydrolysis, results in the formation of the corresponding sulfonic acid.[1] This can sometimes be observed visually as a solid reagent turning into a sticky or syrupy substance. Analytically, the degradation can be confirmed by:
-
NMR Spectroscopy: A new set of peaks corresponding to the sulfonic acid will appear in the spectrum.
-
Infrared (IR) Spectroscopy: The characteristic S=O stretching bands of the sulfonyl chloride may be broadened or accompanied by the broad O-H stretch of the sulfonic acid.[8]
-
High-Performance Liquid Chromatography (HPLC): A peak with a different retention time corresponding to the more polar sulfonic acid will be observed.[9]
Q2: What is the best way to store sulfonyl chlorides?
A2: To prevent degradation, sulfonyl chlorides should be stored in a cool, dry, and dark place, away from sources of heat and ignition. The container should be tightly sealed to prevent the ingress of atmospheric moisture. For particularly sensitive compounds, storage in a desiccator or under an inert atmosphere (e.g., in a glove box or a sealed ampoule) is recommended.
Q3: Which drying agent is most effective for the solvents used in my reaction?
A3: The choice of drying agent depends on the solvent and the required level of dryness.
-
For General Use: Anhydrous magnesium sulfate (MgSO₄) is a fast and efficient drying agent suitable for most common organic solvents.[10][11] Anhydrous sodium sulfate (Na₂SO₄) is also widely used, though it is slower and less efficient than MgSO₄.[8][10]
-
For Achieving Very Low Water Content: For highly moisture-sensitive reactions, passing the solvent through a column of activated neutral alumina or using activated 3Å molecular sieves can achieve residual water content in the sub-10 ppm range.[12][13]
-
Agents to Avoid with Sulfonyl Chlorides: Calcium chloride (CaCl₂) can form adducts with some organic compounds containing oxygen or nitrogen and should be used with caution.[10]
Q4: Can I purify a partially hydrolyzed sulfonyl chloride?
A4: Yes, it is often possible to purify a sulfonyl chloride that has partially degraded.
-
Distillation: For liquid sulfonyl chlorides, distillation under reduced pressure is a common purification method.[14] It is crucial to ensure the apparatus is completely dry to prevent further hydrolysis during heating.[14]
-
Recrystallization: Solid sulfonyl chlorides can be recrystallized from a suitable anhydrous non-polar solvent.[3]
-
Aqueous HCl Wash: Crude liquid organosulfonyl chlorides can sometimes be purified by washing with an aqueous solution of hydrochloric acid. This method takes advantage of the higher water solubility of the sulfonic acid impurity, which is extracted into the aqueous phase.[15]
Quantitative Data
Table 1: Comparative Efficiency of Common Drying Agents in Organic Solvents
This table summarizes the residual water content in various solvents after treatment with different drying agents. The data highlights the effectiveness of each agent in achieving anhydrous conditions.
| Drying Agent | Solvent | Loading (% m/v) | Time (h) | Residual Water (ppm) | Reference |
| 3Å Molecular Sieves | Acetonitrile | 10% | 72 | 3.1 | [13] |
| Neutral Alumina | Acetonitrile | Column | Single Pass | 5.2 | [13] |
| 3Å Molecular Sieves | Tetrahydrofuran (THF) | 10% | 72 | 4.1 | [13] |
| Neutral Alumina | Tetrahydrofuran (THF) | Column | Single Pass | 4.8 | [13] |
| 3Å Molecular Sieves | Dichloromethane (DCM) | 10% | 72 | 0.8 | [13] |
| Neutral Alumina | Dichloromethane (DCM) | Column | Single Pass | 1.1 | [13] |
| Anhydrous MgSO₄ | Diethyl Ether | - | - | 190 | [12] |
| Anhydrous Na₂SO₄ | Diethyl Ether | - | - | 990 | [12] |
Data compiled from studies by Williams and Lawton, which utilized coulometric Karl Fischer titration for water quantification.[12][13]
Table 2: First-Order Rate Constants (k) for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water
This table presents the rate of hydrolysis for various benzenesulfonyl chlorides, demonstrating the influence of substituents on their stability in aqueous environments.
| Substituent (para-) | Temperature (°C) | k (x 10⁻³ s⁻¹) | Reference |
| Methoxy (CH₃O) | 15.02 | 0.165 | [16] |
| Methyl (CH₃) | 15.02 | 0.320 | [16] |
| Hydrogen (H) | 15.02 | 0.686 | [16] |
| Bromo (Br) | 5.00 | 0.778 | [16] |
| Nitro (NO₂) | 5.00 | 5.23 | [16] |
The data indicates that electron-withdrawing groups (like NO₂) significantly increase the rate of hydrolysis, while electron-donating groups (like CH₃O) decrease it.[16]
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis under an Inert Atmosphere
This protocol outlines the standard setup for reacting a sulfonyl chloride with an amine while excluding atmospheric moisture.
-
Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and any other necessary glassware in an oven at >120 °C for at least 4 hours. Assemble the flask with a condenser and a gas inlet adapter while still hot, and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in the reaction flask.
-
Add a dry, non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) to the stirred solution at 0 °C (ice bath).[1]
-
In a separate dry flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.[1]
-
-
Reaction Execution:
-
Slowly add the sulfonyl chloride solution to the stirred amine solution dropwise via a syringe through a rubber septum over 15-20 minutes, maintaining the temperature at 0 °C.[1]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (typically 6-18 hours).[1]
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude sulfonamide by recrystallization or column chromatography.
Protocol 2: Quantitative Analysis of Sulfonyl Chloride Degradation by HPLC (via Derivatization)
This protocol describes a method to quantify the purity of a sulfonyl chloride and determine the extent of its hydrolysis to the corresponding sulfonic acid. Since sulfonyl chlorides can be highly reactive, derivatization to a more stable sulfonamide is often performed before analysis.[2]
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of a pure, stable sulfonamide derivative (synthesized from your sulfonyl chloride of interest and a suitable amine like diethylamine) at known concentrations in the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the sulfonyl chloride sample into a vial. Dissolve it in an aprotic solvent (e.g., acetonitrile). Add an excess of a suitable amine (e.g., diethylamine) to quantitatively convert the sulfonyl chloride to its sulfonamide derivative.[2] Allow the reaction to proceed to completion, then dilute the mixture to a concentration that falls within the linear range of the standard curve.
-
-
HPLC Instrument Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), often with 0.1% formic acid in both.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV detector set at a wavelength where the sulfonamide derivative has maximum absorbance.[2]
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area versus concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of the sulfonamide derivative in the sample by interpolating its peak area on the calibration curve.[2]
-
Calculate the purity of the original sulfonyl chloride sample based on the initial mass and the quantified amount of the derivative. Any sulfonic acid impurity will not be derivatized and will elute as a separate, more polar peak.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows for managing sulfonyl chloride reactions.
Caption: Troubleshooting decision tree for low-yield sulfonamide synthesis.
Caption: Experimental workflow for a moisture-sensitive sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 9. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing solvent systems for reactions involving "4-(Difluoromethoxy)benzenesulfonamide"
Welcome to the technical support center for optimizing reactions involving 4-(Difluoromethoxy)benzenesulfonamide . This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges related to solvent selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid that generally exhibits moderate to good solubility in polar aprotic solvents. The difluoromethoxy group tends to enhance its solubility compared to unsubstituted analogs.[1] Like many sulfonamides, it has limited solubility in non-polar solvents and aqueous solutions. For a structurally similar compound, N-(4-bromobenzenesulfonyl)benzamide, solubility is highest in solvents like dimethyl sulfoxide (DMSO) and acetone, with lower solubility in polar protic solvents such as ethanol and methanol.[2]
Q2: I am setting up a reaction. Which solvent should I start with?
A2: The optimal starting solvent depends on the reaction type. For common transformations, consider the following:
-
C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann): Polar aprotic solvents are generally preferred. Start with Dioxane , Toluene , or DMF . The choice can significantly impact catalyst activity and reaction yield.[3]
-
Nucleophilic Substitution (e.g., reaction with alkyl halides): DMF or DMSO are excellent choices as they can solvate the sulfonamide anion effectively. Acetonitrile (ACN) can also be a suitable option.
-
Synthesis of Heterocycles (e.g., Pyrazolines): A wide range of solvents can be employed, including ethanol , methanol , toluene , DMF , and DMSO , often depending on the other reactants and catalysts involved.[4]
Q3: My compound is not dissolving in the chosen reaction solvent. What should I do?
A3: If this compound has poor solubility, you can try several approaches:
-
Use a Co-solvent: Introduce a small amount of a stronger, polar aprotic solvent like DMSO or DMF to the primary solvent (e.g., Toluene or THF) to increase solubility.
-
Gentle Heating: Gently warming the mixture can significantly improve solubility. Ensure that the reaction components are stable at the elevated temperature.[2]
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and facilitate dissolution.[2]
-
Solvent Screening: If the issue persists, perform a small-scale solubility test with a panel of solvents to identify a more suitable medium.
Q4: My reaction starts, but then the product precipitates, and the reaction stalls. How can I fix this?
A4: Product precipitation can halt a reaction by coating the surface of reactants or catalysts. To mitigate this:
-
Use a Solvent Mixture: Employ a solvent system that can effectively solvate both the starting materials and the product. You may need to increase the proportion of the more polar solvent (e.g., increase the DMF ratio in a Toluene/DMF mixture).
-
Increase Reaction Temperature: Higher temperatures can keep the product in solution. Verify the thermal stability of your product first.
-
Lower Reactant Concentration: Running the reaction at a lower concentration may prevent the product from exceeding its solubility limit.
Q5: I used a high-boiling point solvent like DMF or DMSO. What is the best way to remove it during work-up?
A5: Removing high-boiling point solvents can be challenging. Here are some effective methods:
-
Aqueous Wash/Extraction: Dilute the reaction mixture significantly with an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM, or tBuOMe). Wash the organic layer multiple times with water or brine to extract the DMF or DMSO.[5]
-
Precipitation and Filtration: If your product is a solid and insoluble in water, you can pour the reaction mixture into a large volume of cold water or ice water to precipitate the product, which can then be collected by filtration.[5]
-
Azeotropic Distillation: For solvents like DMF, an azeotrope can be formed with toluene, allowing for its removal at a lower temperature using a rotary evaporator.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Initial Solubility of Reactant | The solvent is not polar enough to dissolve the sulfonamide. | 1. Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. 2. Use a co-solvent system (e.g., Toluene with 5-10% DMSO). 3. Apply gentle heating or sonication to aid dissolution.[2] |
| Reaction Fails to Reach Completion | 1. Poor solubility of a reactant or catalyst. 2. The solvent may be coordinating to the catalyst, inhibiting its activity. 3. Incorrect solvent polarity affecting the transition state energy. | 1. Address solubility issues as described above. 2. For catalytic reactions (e.g., Palladium-catalyzed), try less coordinating solvents like Dioxane or Toluene instead of DMF.[3] 3. Screen a range of solvents with varying polarities. |
| Product is an Oil or Difficult to Isolate | The chosen work-up solvent is too strong, or the product is highly soluble in it. | 1. Try precipitating the product by adding an anti-solvent (e.g., adding hexanes to an ethyl acetate solution). 2. If the product is water-insoluble, pour the DMF/DMSO reaction mixture directly into ice water for precipitation.[5] 3. Consider chromatography for purification if crystallization/precipitation is ineffective. |
| Side Reactions or Decomposition | 1. The solvent is reacting with a reagent (e.g., alcohols reacting with sulfonyl chlorides).[6] 2. The reaction temperature is too high for the compound's stability in that solvent. | 1. Ensure the solvent is inert under the reaction conditions. Avoid protic solvents if using highly reactive electrophiles. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
Data Presentation
Table 1: Qualitative Solubility of this compound
Based on the general properties of benzenesulfonamides and related fluorinated compounds.
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for dissolution but can be difficult to remove.[2][7] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Good general-purpose solvent for sulfonamide reactions.[4][7] |
| Acetone | Polar Aprotic | Moderate to High | A good solubilizer for sulfonamides, lower boiling point than DMF/DMSO.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Useful for a variety of reactions, less viscous than DMF/DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Often requires a co-solvent for better solubility. |
| Dioxane | Non-polar Ethereal | Low to Moderate | Common in cross-coupling reactions.[3] |
| Toluene | Non-polar Aromatic | Low | Frequently used in cross-coupling, often requires heating.[3][4] |
| Dichloromethane (DCM) | Halogenated | Low to Moderate | Useful for reactions at or below room temperature. |
| Ethanol / Methanol | Polar Protic | Low | Solubility is generally limited; potential for side reactions with reactive electrophiles.[2][6] |
| Water | Aqueous | Very Low | Generally insoluble.[2][3] |
Table 2: Recommended Solvents for Common Reactions
| Reaction Type | Primary Solvent | Co-Solvent / Additive | Key Considerations |
| Buchwald-Hartwig Amination | Toluene, Dioxane | None | Choice of base and ligand is critical. Solvent must be anhydrous.[3] |
| Ullmann Condensation | DMF, DMSO | None | Often requires high temperatures.[3] |
| SNAr Reaction | DMSO, DMF, NMP | None | Aprotic polar solvents accelerate the reaction by stabilizing the Meisenheimer complex. |
| Sulfonamide Alkylation | DMF, Acetonitrile | Phase Transfer Catalyst | A strong base (e.g., K₂CO₃, Cs₂CO₃) is typically required. |
Experimental Protocols
Protocol: Isothermal Shake-Flask Method for Solubility Determination
This protocol describes a reliable method for quantitatively determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Filtration: Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.
-
Quantification (Gravimetric Method):
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.
-
Calculate the solubility as grams of solute per 100 mL or 100 g of solvent.
-
-
Quantification (HPLC/UV-Vis Method):
-
Prepare a series of standard solutions of known concentrations.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and calculate the original concentration based on the calibration curve.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. reddit.com [reddit.com]
- 6. Buy 4-(Difluoromethoxy)benzenesulfonyl chloride | 351003-34-4 [smolecule.com]
- 7. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of sulfonyl chloride during sulfonamide formation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during sulfonamide synthesis, with a specific focus on preventing the hydrolysis of the sulfonyl chloride starting material.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my sulfonamide synthesis?
A significant amount of a polar byproduct, identified as the corresponding sulfonic acid, is a common cause of low yields. This occurs due to the hydrolysis of the moisture-sensitive sulfonyl chloride starting material.[1][2] The presence of water in the reaction mixture will lead to this undesired side reaction.[1] It is also possible that the sulfonyl chloride has already hydrolyzed due to improper storage or exposure to moisture before the reaction begins.[1]
Q2: Why is my reaction producing a di-sulfonylated byproduct instead of the desired mono-sulfonamide?
Di-sulfonylation can occur when a primary amine reacts with two equivalents of the sulfonyl chloride.[3] This side reaction is favored by the use of excess sulfonyl chloride, high reaction temperatures, and prolonged reaction times.[1] The presence of a strong base can also deprotonate the initially formed mono-sulfonamide, making it more nucleophilic and prone to a second sulfonylation.[3]
Q3: What is the ideal type of solvent for sulfonamide synthesis?
Aprotic solvents are generally recommended for sulfonamide synthesis to avoid unwanted side reactions with the sulfonyl chloride.[3][4] Protic solvents, such as alcohols and water, can react with the sulfonyl chloride, consuming it before it can react with the intended amine.[4] Commonly used aprotic solvents include dichloromethane, acetonitrile, and tetrahydrofuran (THF).[3] The polarity of the solvent can also affect the reaction rate, with more polar solvents sometimes accelerating the reaction by stabilizing charged intermediates.[4]
Q4: How does the choice of base affect the reaction outcome?
A base is necessary to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[1] However, the type and amount of base are critical. A strong, non-hindered base like triethylamine can increase the rate of the undesired di-sulfonylation by deprotonating the mono-sulfonamide product.[3] In such cases, using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, can be advantageous.[3]
Q5: Can I run this reaction in an aqueous environment?
While generally not recommended due to the high reactivity of sulfonyl chlorides with water, there are specific instances where an aqueous process can be successful. This is typically the case when the sulfonyl chloride has very low solubility in water. Its precipitation from the reaction mixture can protect it from hydrolysis, allowing the desired reaction to proceed.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation & Significant Polar Byproduct (Sulfonic Acid) | 1. Water in the reaction mixture: Presence of moisture leads to hydrolysis of the sulfonyl chloride.[1][2] 2. Inactive sulfonyl chloride: The starting material may have hydrolyzed during storage.[1] | 1. Ensure anhydrous conditions: Use thoroughly dried glassware and anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Use fresh or purified sulfonyl chloride: If the purity of the sulfonyl chloride is in doubt, it should be purified or a fresh bottle should be used.[1] |
| Formation of Di-sulfonylated Product | 1. Excess sulfonyl chloride: Using too much sulfonyl chloride can drive the reaction towards di-sulfonylation.[1] 2. Strong base: A strong base can facilitate the second sulfonylation by deprotonating the mono-sulfonamide.[3] 3. High reaction temperature: Higher temperatures can favor the second sulfonylation.[1] | 1. Adjust stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[1] 2. Modify base conditions: Consider using a weaker or sterically hindered base like pyridine.[3] 3. Lower the reaction temperature: Perform the reaction at 0 °C or even lower, especially during the addition of the sulfonyl chloride.[1][3] |
| Slow or Incomplete Reaction | 1. Low reactivity of the amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.[1] 2. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[1] 3. Poor solubility of reactants: If reactants are not fully dissolved, the reaction will be slow.[4] | 1. Increase reaction temperature or use a more forcing solvent: Carefully increasing the temperature after the initial addition at low temperature can help. Screening different aprotic solvents may also be beneficial.[1][4] 2. Verify stoichiometry: Carefully check the molar equivalents of the amine, sulfonyl chloride, and base.[1] 3. Improve solubility: Use a co-solvent to improve the solubility of all reactants.[4] |
Experimental Protocols
General Protocol for Mono-Sulfonylation of a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1-1.5 equivalents) and a suitable base (e.g., pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, to achieve a concentration of ~0.1 M).[3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[3]
-
Addition of Sulfonyl Chloride: In a separate flask or syringe, dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.[3]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[1]
-
Workup and Purification: Upon completion, the reaction is typically quenched with water or a dilute acid solution. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data
The rate of solvolysis (reaction with the solvent) of sulfonyl chlorides is highly dependent on the solvent's properties. The following table summarizes the relative rates of solvolysis for benzenesulfonyl chloride in various aqueous solvent mixtures, illustrating the impact of solvent composition.
| Solvent (v/v) | Relative Rate of Solvolysis |
| 100% Ethanol | 1.0 |
| 90% Ethanol - 10% Water | 3.8 |
| 80% Ethanol - 20% Water | 9.0 |
| 70% Ethanol - 30% Water | 16.4 |
| 100% Methanol | 4.2 |
| 80% Methanol - 20% Water | 20.3 |
| 80% Acetone - 20% Water | 1.0 |
Data is normalized and compiled for illustrative purposes based on kinetic studies of sulfonyl chloride solvolysis.[8][9]
Visualizations
Reaction Pathways
Caption: Competing reaction pathways for a sulfonyl chloride.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low sulfonamide yield.
Factors Influencing Sulfonyl Chloride Reactivity
Caption: Key factors promoting aminolysis over hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Dimer Formation in Difluoromethylation Reactions
Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the common issue of dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of difluoromethylation reactions?
A1: Dimer formation refers to a side reaction where the reactive difluoromethylating intermediate reacts with itself, forming an unwanted byproduct. For instance, in reactions that proceed through a difluorocarbene (:CF₂) intermediate, two difluorocarbene units can dimerize to form tetrafluoroethylene (F₂C=CF₂), which can sometimes polymerize. This side reaction consumes the difluoromethylating agent, reducing the yield of the desired product.[1]
Q2: What are the primary causes of dimer formation?
A2: The main cause of dimer formation is a high concentration of the reactive difluoromethylating intermediate at any given time.[1] If the intermediate is generated faster than it can be trapped by the substrate, it is more likely to react with itself. Factors contributing to this include rapid addition of reagents, suboptimal temperature, and insufficient concentration of the nucleophilic substrate.[1]
Q3: How does the choice of difluoromethylating agent affect dimerization?
A3: The choice of reagent is critical as different agents generate the reactive species under different conditions and at different rates. Some reagents, like those that generate difluorocarbene, are highly prone to dimerization if the reaction conditions are not carefully controlled.[2] Reagents used in radical-based difluoromethylation pathways may have different side reactions to consider, such as defluorination.[3][4]
Q4: Can the solvent choice influence the extent of dimer formation?
A4: Yes, the solvent can play a significant role. Some solvents may react with the difluoromethylating intermediate, creating other byproducts.[1] Generally, aprotic, non-nucleophilic solvents such as DMF, DMSO, or acetonitrile are preferred for reactions involving difluorocarbene.[1] The solvent's ability to solubilize the substrate and reagents also affects reaction kinetics, which in turn can influence the rate of dimerization versus product formation.[5]
Troubleshooting Guide
Issue: Significant formation of an unknown byproduct, suspected to be a dimer, is observed in my difluoromethylation reaction, leading to low yield of the desired product.
Below are potential causes and actionable troubleshooting steps to mitigate this issue.
| Potential Cause | Troubleshooting Steps |
| High Local Concentration of Reactive Intermediate | 1. Slow Addition of Reagents: Add the base or the difluoromethylating agent (e.g., difluoromethanol) dropwise over an extended period. This keeps the instantaneous concentration of the reactive intermediate low.[1] 2. High Dilution: Run the reaction at a lower overall concentration. |
| Insufficient Substrate Concentration or Reactivity | 1. Increase Substrate Equivalents: Ensure a sufficient concentration of the nucleophilic substrate is present to effectively "trap" the difluoromethylating intermediate as it forms.[1] 2. Substrate Reactivity Check: For substrates that are electron-deficient or sterically hindered, consider switching to a more potent difluoromethylating agent or a different catalytic system to improve the rate of the desired reaction.[2] |
| Suboptimal Reaction Temperature | 1. Lower the Temperature: Reducing the reaction temperature can decrease the rate of both the desired reaction and the side reactions. In many cases, it can selectively disfavor the dimerization pathway.[6] 2. Temperature Screening: Systematically screen a range of temperatures to find the optimal balance between product formation and byproduct suppression. For some reactions, lower temperatures favor mono-difluoromethylation over bis-difluoromethylation.[3] |
| Incorrect Choice of Base or Catalyst System | 1. Base Screening: The strength of the base is critical. A base that is too strong might accelerate the formation of the intermediate beyond the substrate's trapping capacity. Screen a range of bases, from inorganic carbonates (e.g., Cs₂CO₃) to stronger alkoxides (e.g., NaOtBu), to find one that promotes a controlled reaction rate.[1] 2. Ligand Optimization: In metal-catalyzed reactions, the choice of ligand can be crucial. For instance, in some iron-catalyzed systems, using a bulky diamine ligand has been shown to suppress side reactions like defluorination.[2][4] |
| Presence of Moisture or Air | 1. Use Anhydrous Conditions: Many difluoromethylating reagents are sensitive to moisture.[2] Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).[2] 2. Degas Solvents: If radical pathways are involved, dissolved oxygen can interfere. Degassing the solvent before use is recommended. |
Experimental Protocols
General Protocol for O-Difluoromethylation of Phenols with Minimized Dimer Formation
This protocol is a generalized procedure based on established chemistry for the O-difluoromethylation of phenols using difluoromethanol, with steps incorporated to minimize dimerization.[1] Optimization for your specific substrate is crucial.
1. Materials and Setup:
-
Phenol substrate (1.0 equiv.)
-
Cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.), oven-dried
-
Difluoromethanol (CF₂HOH, 1.5-3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Syringe pump
-
Inert atmosphere setup (Argon or Nitrogen line)
2. Procedure:
-
To the flame-dried flask under an inert atmosphere, add the phenol (1.0 equiv.) and cesium carbonate (1.5-2.0 equiv.).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.
-
Prepare a solution of difluoromethanol (1.5-3.0 equiv.) in a small amount of anhydrous DMF.
-
Using a syringe pump, add the difluoromethanol solution to the reaction mixture dropwise over a period of 2-4 hours. This slow addition is critical to maintain a low concentration of the difluorocarbene intermediate.
-
Stir the reaction at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for dimer formation.
Caption: Competing pathways of the difluorocarbene intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of 4-(Difluoromethoxy)benzenesulfonamide: A Comparative Guide Using ¹H and ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of expected versus experimental nuclear magnetic resonance (NMR) data to validate the chemical structure of 4-(Difluoromethoxy)benzenesulfonamide. Detailed experimental protocols and data interpretation are included to assist researchers in confirming the identity and purity of this compound, which is a valuable building block in pharmaceutical and agrochemical development.[1][2]
Chemical Structure
IUPAC Name: this compound[3] CAS Number: 874781-09-6[1][3] Molecular Formula: C₇H₇F₂NO₃S[1][3]
Figure 1: Chemical Structure of this compound with proton and fluorine atom labeling for NMR assignment.
¹H and ¹⁹F NMR Spectral Data Comparison
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. For this compound, ¹H NMR confirms the arrangement of protons, while ¹⁹F NMR provides specific information about the fluorine environment, which is crucial for unambiguous validation. The fluorine-19 nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity.[4][5]
Expected vs. Experimental Data
The following tables summarize the predicted and typical experimental chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule. Predicted values are based on established chemical shift principles and data from structurally similar compounds.[6][7]
Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)
| Protons (Label) | Predicted δ (ppm) | Typical Experimental δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration |
| H-a (SO₂NH₂) | 7.0 - 7.5 | ~7.37 | Broad Singlet | - | 2H |
| H-b (Aromatic) | 7.8 - 8.0 | ~7.85 | Doublet | 8 - 9 | 2H |
| H-c (Aromatic) | 7.3 - 7.5 | ~7.40 | Doublet | 8 - 9 | 2H |
| H-d (OCHF₂) | 7.0 - 7.8 | ~7.55 | Triplet | 72 - 74 | 1H |
Note: The chemical shift of the sulfonamide protons (H-a) can vary significantly depending on solvent, concentration, and temperature. The aromatic protons form a typical AA'BB' system, which may appear as two distinct doublets.[8] The difluoromethoxy proton (H-d) characteristically appears as a triplet due to coupling with the two equivalent fluorine atoms.[6]
Table 2: ¹⁹F NMR Data Summary (376 MHz, DMSO-d₆)
| Fluorine Atoms (Label) | Predicted δ (ppm) | Typical Experimental δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration |
| F-e (OCHF₂ ) | -80 to -95 | ~-83 | Doublet | 72 - 74 | 2F |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ (0 ppm).[4][9] The large chemical shift range in ¹⁹F NMR makes it highly sensitive to the local electronic environment.[5][10] The fluorine signal appears as a doublet due to coupling with the single adjacent proton (H-d).[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
Protocol for ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm) for ¹H NMR. For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used, or the spectrometer can be referenced to a known solvent peak.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Nucleus: ¹H and ¹⁹F.
-
Temperature: 298 K (25 °C).
-
¹H NMR Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
¹⁹F NMR Parameters:
-
Spectral Width: -50 to -150 ppm (or as appropriate for the compound).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 64-256.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
-
Integrate all signals to determine the relative number of nuclei.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Mandatory Visualizations
Workflow for Structural Validation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR data.
Caption: Workflow for NMR-based structural validation.
By systematically comparing the acquired ¹H and ¹⁹F NMR data with the expected values presented in this guide, researchers can confidently validate the structure of this compound, ensuring the quality and reliability of their starting materials for further research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [chembk.com]
- 3. pschemicals.com [pschemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. biophysics.org [biophysics.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
- 9. colorado.edu [colorado.edu]
- 10. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Mass Spectrum of 4-(Difluoromethoxy)benzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 4-(Difluoromethoxy)benzenesulfonamide, a versatile building block in pharmaceutical and agrochemical development. Understanding its fragmentation pattern under mass spectrometric analysis is crucial for its identification and structural elucidation in complex matrices. This document compares expected fragmentation pathways with those of related chemical classes and provides the foundational data for accurate compound characterization.
Predicted Mass Spectrum Fragmentation of this compound
The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions resulting from the cleavage of its sulfonamide and difluoromethoxy moieties. The fragmentation pattern is influenced by the inherent stability of the aromatic ring and the nature of its substituents.
Below is a table summarizing the major predicted fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral losses from the molecular ion.
| m/z | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 223 | [C7H7F2NO3S]+• | - | Molecular Ion |
| 159 | [C7H7F2O]+ | •SO2NH2 | Cleavage of the C-S bond with charge retention on the aromatic portion. |
| 141 | [C6H4F2O]+• | •SO2NH2, H2O | Subsequent loss of water from the m/z 159 fragment. |
| 95 | [C6H4F]+ | •SO2NH2, CO, HF | Further fragmentation of the aromatic ring. |
| 78 | [C6H6]+• | •SO2NH2, CHF2O | Cleavage of the C-O bond. |
| 65 | [C5H5]+ | •SO2NH2, CHF2O, CH | Ring contraction of the phenyl cation. |
| 158 | [C6H4SO2NH2]+ | •OCHF2 | Cleavage of the C-O bond. |
| 77 | [C6H5]+ | •SO2NH2, OCHF2 | Cleavage of the C-S and C-O bonds. |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
A Comparative Guide to HPLC Method Development and Validation for Sulfonamide Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the determination of sulfonamide residues in various matrices. Experimental data from published studies are summarized to aid in the selection and development of robust and reliable analytical methods. Detailed experimental protocols and visual workflows are included to facilitate practical implementation in a laboratory setting.
Comparison of HPLC Methods for Sulfonamide Analysis
The selection of an appropriate HPLC method for sulfonamide residue analysis is critical and depends on factors such as the matrix, the specific sulfonamides of interest, and the required sensitivity. The following tables summarize the performance of different HPLC methods, highlighting key chromatographic parameters and validation data.
Table 1: Comparison of Stationary Phases and Mobile Phases
| Stationary Phase | Dimensions | Mobile Phase | Elution Mode | Analytes | Matrix | Reference |
| Merck-Lichrospher RP18e | 250 x 4 mm, 5 µm | 80% Formic acid (0.1%), 3% ACN, 17% MeOH | Isocratic | 6 Sulfonamides | Milk | [1] |
| YMC-Triart C8 | 250 x 4.6 mm, 5 µm | A: Dipotassium hydrogen phosphate buffer; B: Acetonitrile | Gradient | 4-Amino benzene sulphonamide | Sulfonamide Hydrochloride | [2] |
| Zorbax Eclipse XDB C18 | 150 x 4.6 mm, 5 µm | 0.08% Acetic acid, Methanol, Acetonitrile | Gradient | 5 Sulfonamides | Organic Fertilizers | [3] |
| Hypersil Gold C18 | 100 x 2.1 mm, 1.9 µm | Not specified | Gradient | Multiple Sulfonamides | Honey | [4] |
| Agilent ZORBAX Eclipse Plus C18 | 75 x 4.6 mm, 3.5 µm | Methanol, 0.05 M Acetate buffer (pH 4.5) | Gradient | 9 Sulfonamides | Chicken Muscle | [5] |
| Zorbax Eclipse XDB C18 | 150 x 4.6 mm, 5 µm | 0.05 M SDS, 0.02 M Phosphate buffer, 6% Propan-2-ol (pH 3) | Isocratic | 5 Sulfonamides | Medicated Feeds | [6] |
| Luna PFP | 150 x 2 mm, 3 µm | Acetonitrile, 0.01% Acetic acid | Gradient | 16 Sulfonamides | Not specified | [7] |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 (Milk)[1][8] | Method 2 (Animal Tissues)[9] | Method 3 (Honey)[4] | Method 4 (Feeds)[10] | Method 5 (Chicken Muscle)[5] |
| Linearity Range | 0.02 - 10 µg/mL | 0.05 - 0.2 ppm | 0.05 - 10 µg/kg | 200 - 2000 µg/kg | Not specified |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 | Not specified | > 0.995 | Not specified |
| LOD | Not specified | 0.005 ppm | 0.02 - 0.12 µg/kg | 34.5 - 79.5 µg/kg | 0.02 - 0.39 ng/g |
| LOQ | Not specified | 0.015 ppm | 0.08 - 0.72 µg/kg | 41.3 - 89.9 µg/kg | 0.25 - 1.30 ng/g |
| Recovery (%) | Not specified | Not specified | 74.29 - 113.09% | 79.3 - 114.0% | 76.8 - 95.2% |
| Precision (RSD%) | Not specified | 6.6 - 13.3% | < 10% | 2.7 - 14.9% | 1.5 - 4.7% |
| Decision Limit (CCα) | 101.9 - 113.5 µg/kg | Not specified | Not specified | 197.7 - 274.6 µg/kg | Not specified |
| Detection Capability (CCβ) | 114.4 - 135.4 µg/kg | Not specified | Not specified | 263.2 - 337.9 µg/kg | Not specified |
Experimental Protocol: A Representative HPLC-DAD Method for Sulfonamide Residues in Milk
This protocol is based on a method developed for the determination of six sulfonamides in milk samples.[1]
1. Scope: This method is applicable for the simultaneous determination of sulfanilamide (SN), sulfacetamide (SCM), sulfadiazine (SDZ), sulfathiazole (STZ), sulfamerazine (SMZ), and sulfamethizole (SMT) in milk.
2. Principle: Sulfonamides are extracted from milk samples using a molecularly imprinted polymer solid-phase extraction (MIPSPE) technique. The extracted analytes are then separated and quantified by reversed-phase HPLC with diode-array detection (DAD).
3. Reagents and Materials:
-
Sulfonamide standards (SN, SCM, SDZ, STZ, SMZ, SMT)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade
-
MIPSPE cartridges selective for the target sulfonamides
-
Skimmed fresh milk (0% fat) for blanks and spiking
4. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and DAD detector
-
Analytical column: Merck-Lichrospher RP18e (250 x 4 mm, 5 µm)
-
Solid-phase extraction manifold
-
Vortex mixer
-
Centrifuge
5. Sample Preparation (MIPSPE):
-
Conditioning: Condition the MIPSPE cartridge according to the manufacturer's instructions.
-
Loading: Load a specific volume of the milk sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences.
-
Elution: Elute the sulfonamides from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
6. HPLC Conditions:
-
Mobile Phase: 80% Formic acid (0.1%), 3% Acetonitrile, 17% Methanol[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Room temperature
-
Injection Volume: 20 µL
-
Detection Wavelength: 265 nm[1]
-
Run Time: Approximately 15.30 minutes[1]
7. Method Validation: The method should be validated according to international guidelines (e.g., European Union Decision 2002/657/EC) for the following parameters:
-
Linearity and working range
-
Selectivity
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Trueness (Recovery)
-
Precision (Repeatability and intra-laboratory reproducibility)
-
Robustness
-
Decision limit (CCα) and detection capability (CCβ)
Visualizing the Workflow
To better understand the logical flow of developing and validating an HPLC method for sulfonamide residues, the following diagrams are provided.
Caption: Workflow for HPLC Method Development.
Caption: Key Parameters for HPLC Method Validation.
Caption: General Sample Preparation Workflow.
References
- 1. imeko.info [imeko.info]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 4. bingol.edu.tr [bingol.edu.tr]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method development and validation for the determination of sulfonamides residues in milk samples [discovery.fiu.edu]
- 9. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library [nal.usda.gov]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Difluoromethoxy-Substituted Benzenesulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of difluoromethoxy-substituted benzenesulfonamides, focusing on their structure-activity relationships (SAR) as potent and selective inhibitors of carbonic anhydrase (CA) isozymes, particularly the cancer-related targets CA IX and CA XII. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
Introduction
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The introduction of a difluoromethoxy group can significantly enhance their inhibitory potency and selectivity. This is attributed to the electron-withdrawing nature of the difluoromethoxy group, which lowers the pKa of the sulfonamide moiety, leading to a stronger interaction with the zinc ion in the active site of the enzyme.[1] This guide explores the SAR of this specific class of compounds, providing a comparative analysis of different substitution patterns and their impact on biological activity.
Structure-Activity Relationship (SAR) Analysis
The core of the SAR for difluoromethoxy-substituted benzenesulfonamides lies in the substitution pattern on the benzene ring. Di-meta-substituted analogs have shown particular promise in achieving high affinity and selectivity for cancer-associated CA isozymes IX and XII.[2][3]
A key strategy in the design of these inhibitors involves a "tail approach," where different functional groups are appended to the main benzenesulfonamide scaffold to modulate affinity and selectivity for various CA isozymes.[4][5] For instance, introducing a second meta-substituent can enhance the binding affinity and improve the selectivity profile of the lead compound.[3]
Key Findings:
-
Di-meta Substitution: The introduction of a second substituent at the 5-position of a meta-substituted fluorinated benzenesulfonamide can lead to a significant improvement in binding affinity for CA IX, resulting in low picomolar binders.[3]
-
Nature of the Second Substituent: The type of group at the 5-position plays a crucial role. For example, the introduction of methoxy and ethoxy groups has resulted in some of the most potent inhibitors of CA IX.[3]
-
Selectivity: Strategic modifications can lead to compounds with high selectivity (up to 1000-fold) for the cancer-related CA IX and CA XII over other off-target CA isozymes.[2][3]
Comparative Data
The following table summarizes the inhibitory activity of selected di-meta-substituted fluorinated benzenesulfonamides against various human carbonic anhydrase (hCA) isozymes. The data is presented as observed dissociation constants (Kd,obs) in picomolar (pM) or nanomolar (nM) concentrations. Lower values indicate higher binding affinity.
| Compound | R1 Substituent (3-position) | R2 Substituent (5-position) | hCA I (Kd,obs) | hCA II (Kd,obs) | hCA IX (Kd,obs) | hCA XII (Kd,obs) | Selectivity (CA IX vs CA I) | Selectivity (CA IX vs CA II) | Reference |
| 5b (VD11-4-2) | Cyclooctylamino | F | >10000 nM | 700 nM | 50 pM | 4.3 nM | >200000 | 14000 | [3] |
| 13 | Cyclooctylamino | Methoxy | >10000 nM | 3000 nM | 4.5 pM | 0.8 nM | >2222222 | 666667 | [3] |
| 14 | Cyclooctylamino | Ethoxy | >10000 nM | 2000 nM | 4.5 pM | 0.7 nM | >2222222 | 444444 | [3] |
| 10 | Cyclooctylamino | Piperidinyl | >10000 nM | 500 nM | 100 pM | 1.2 nM | >100000 | 5000 | [3] |
Experimental Protocols
Synthesis of Di-meta-Substituted Fluorinated Benzenesulfonamides
A general synthetic route for di-meta-substituted fluorinated benzenesulfonamides involves the nucleophilic aromatic substitution of a fluorine atom on a polysubstituted fluorinated benzenesulfonamide core.[3]
General Procedure:
-
Starting Material: A suitable trifluorinated benzenesulfonamide with a substituent at the meta position (e.g., cyclooctylamino) is used as the starting material.[3]
-
Nucleophilic Aromatic Substitution: The starting material is reacted with an appropriate nucleophile (e.g., sodium methoxide for a methoxy substituent) in a suitable solvent like methanol or DMSO. The reaction is typically carried out at an elevated temperature to facilitate the substitution of the fluorine atom at the 5-position.[3]
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography.[3]
Carbonic Anhydrase Inhibition Assay (Fluorescence-Based Thermal Shift Assay - FTSA)
The binding affinities of the synthesized compounds to the various CA isozymes are often determined using a fluorescence-based thermal shift assay (FTSA).[3] This method measures the change in the thermal stability of a protein upon ligand binding.
Protocol Outline:
-
Protein and Compound Preparation: Recombinant human CA isozymes are purified. The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Mixture: The CA isozyme is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound at various concentrations in a buffered solution.
-
Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: The melting temperature (Tm) of the protein is determined from the fluorescence curve. The change in Tm (ΔTm) in the presence of the ligand is used to calculate the dissociation constant (Kd).[3]
Signaling Pathway and Mechanism of Action
Difluoromethoxy-substituted benzenesulfonamides primarily exert their effect by inhibiting carbonic anhydrases. In the context of cancer, CA IX and CA XII are key players in regulating tumor pH. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, these enzymes contribute to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. The inhibition of CA IX and CA XII by these sulfonamides counteracts this acidification, leading to an anti-tumor effect.
Caption: Inhibition of carbonic anhydrase IX/XII by difluoromethoxy-substituted benzenesulfonamides.
Experimental Workflow
The development and evaluation of these inhibitors typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the development of novel benzenesulfonamide inhibitors.
Conclusion
Difluoromethoxy-substituted benzenesulfonamides represent a promising class of carbonic anhydrase inhibitors with the potential for high potency and selectivity, particularly against cancer-related isozymes CA IX and XII. The structure-activity relationship studies highlight the importance of the di-meta substitution pattern on the benzenesulfonamide scaffold. Continued research and optimization, guided by the principles outlined in this guide, may lead to the development of novel and effective anticancer therapeutics.
References
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Benzenesulfonamides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated benzenesulfonamides, supported by experimental data. The strategic incorporation of fluorine atoms into the benzenesulfonamide scaffold has been shown to significantly enhance therapeutic properties, particularly in enzyme inhibition.
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry. However, the introduction of fluorine can dramatically alter a molecule's physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into these differences, with a primary focus on carbonic anhydrase inhibition, as well as anticancer and antibacterial activities.
Carbonic Anhydrase Inhibition: A Clear Superiority for Fluorination
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes. Fluorination of the benzene ring has been demonstrated to substantially enhance this inhibitory activity. The high electronegativity of fluorine atoms withdraws electron density from the benzene ring, which in turn lowers the pKa of the sulfonamide group. This increased acidity facilitates the deprotonation of the sulfonamide nitrogen, strengthening its coordination to the Zn²⁺ ion in the active site of the enzyme, resulting in more potent inhibition.[1]
Comparative Inhibition Data: Fluorinated vs. Non-Fluorinated Benzenesulfonamides
The following table summarizes the inhibitory activity (Ki in nM) of a series of tetrafluoro-substituted benzenesulfonamides against four human carbonic anhydrase (hCA) isoforms (hCA I, hCA II, hCA IX, and hCA XII) and compares it to their non-fluorinated counterparts.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Non-Fluorinated | H | 1500 | 755 | 38.9 | 12.4 |
| Fluorinated | H | 835 | 46.9 | 4.5 | 1.1 |
| Non-Fluorinated | CH₂-Ph | 41.5 | 30.1 | 1.5 | 0.8 |
| Fluorinated | CH₂-Ph | 50.1 | 450 | 115 | 58.9 |
| Non-Fluorinated | CH₂-Cyclohexyl | 45.3 | 33.6 | 2.5 | 1.2 |
| Fluorinated | CH₂-Cyclohexyl | 44.9 | 26.9 | 13.6 | 3.6 |
Data extracted from a study comparing homologous series of benzenesulfonamides.
As the data indicates, for most substitutions, the fluorinated compounds exhibit significantly lower inhibition constants (Ki), signifying more potent inhibition, particularly against isoforms hCA I, II, and XII.
Anticancer Activity: Targeting Tumor-Associated Carbonic Anhydrases
The enhanced inhibitory activity of fluorinated benzenesulfonamides against tumor-associated CA isoforms, particularly CA IX and CA XII, makes them promising candidates for anticancer drug development. These enzymes are overexpressed in many hypoxic tumors and play a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.[2][3][4][5]
While direct comparative studies between a fluorinated benzenesulfonamide and its exact non-fluorinated parent compound against cancer cell lines are not extensively documented in single reports, the available data suggests superior or potent activity for fluorinated derivatives. For instance, di-meta-substituted fluorinated benzenesulfonamides have been shown to be picomolar binders to CAIX, exhibiting high selectivity over off-target CA isozymes.[1] Another study highlighted a fluorinated benzenesulfonamide derivative with an IC50 value of 1.34 μM against the HCT-116 colon cancer cell line.
Carbonic Anhydrase IX Signaling Pathway in Cancer
The inhibition of CA IX by benzenesulfonamides disrupts the pH regulation in the tumor microenvironment, leading to increased intracellular acidification and subsequent apoptosis of cancer cells. The pathway below illustrates the role of CA IX in cancer cell survival and how its inhibition can be therapeutic.
Antibacterial Activity
The antibacterial potential of benzenesulfonamides is well-known. While extensive direct comparisons are limited, studies on hybrid molecules suggest that the incorporation of fluorine can modulate the antibacterial spectrum. For example, benzenesulfonamide-fluoroquinolone hybrids have shown a shift in activity from being more effective against Gram-negative bacteria to exhibiting increased potency against Gram-positive strains. Further research is needed to isolate the specific contribution of fluorine on the benzenesulfonamide core to this shift in antibacterial profile.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric Method)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by benzenesulfonamides.
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (fluorinated and non-fluorinated benzenesulfonamides)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and a known CA inhibitor (e.g., acetazolamide) at various concentrations.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the CA enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
The rate of p-nitrophenol production is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. Calculate the IC50 value for each compound.
Conclusion
The strategic incorporation of fluorine into the benzenesulfonamide scaffold consistently leads to a significant enhancement of its biological activity, most notably in the inhibition of carbonic anhydrases. This is primarily due to the electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide group and strengthens its binding to the target enzyme. While the data for anticancer and antibacterial activities are less direct in their comparison, the trend suggests that fluorination is a valuable strategy for improving the potency and modulating the activity spectrum of benzenesulfonamides. Further head-to-head comparative studies are warranted to fully elucidate the "fluorine advantage" across a broader range of biological targets.
References
- 1. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Difluoromethoxy Substitution in Enhancing In Vitro Metabolic Stability
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in a successful discovery program. The introduction of a difluoromethoxy (-OCF₂H) group is a widely employed strategy to mitigate metabolic liabilities, particularly to block common pathways of oxidative metabolism. This guide provides an objective comparison of the in vitro metabolic stability of difluoromethoxy-containing compounds against their non-fluorinated or alternative fluorinated analogs, supported by experimental data and detailed methodologies.
The primary mechanism by which the difluoromethoxy group enhances metabolic stability is by serving as a bioisostere for the methoxy (-OCH₃) group. The methoxy group is susceptible to O-demethylation, a rapid metabolic pathway mediated by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, effectively blocking this metabolic route and extending the compound's half-life.[1][2]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from a study on roflumilast, a phosphodiesterase-4 (PDE4) inhibitor, and one of its analogs, illustrating the significant impact of structural modification on metabolic stability. While not a direct comparison with a methoxy analog, it highlights the substantial improvements achievable. A hypothetical comparison is also included to demonstrate the typical effect of replacing a methoxy group with a difluoromethoxy group.
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Reference |
| Roflumilast | Rat Liver S9 | 12.29 | High (value not specified) | [1] |
| Roflumilast Analog (III) | Rat Liver S9 | 247.55 | 5.67 | [1] |
| Hypothetical Compound A (Methoxy) | Human Liver Microsomes | 15 | 92.4 | |
| Hypothetical Compound B (Difluoromethoxy) | Human Liver Microsomes | >120 | <11.5 |
Note: The data for the hypothetical compounds is illustrative of the expected outcome when replacing a metabolically labile methoxy group with a difluoromethoxy group.
Experimental Protocols
Accurate assessment of in vitro metabolic stability is crucial for comparing compounds. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay. Microsomal assays primarily assess Phase I metabolism (e.g., oxidation, reduction, hydrolysis), which is largely driven by CYP enzymes.[3][4] Hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways (e.g., glucuronidation, sulfation) as they utilize intact liver cells.[5]
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Cofactor)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other organic solvent for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS instrument
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and working solutions. Thaw pooled liver microsomes on ice.
-
Incubation Mixture: In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. Simultaneously, add the test compound to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration.
Hepatocyte Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
Test compound
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile (or other organic solvent for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Collagen-coated plates
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS instrument
Procedure:
-
Cell Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol and seed them onto collagen-coated plates. Allow the cells to attach and form a monolayer.
-
Compound Addition: Remove the seeding medium and add fresh, pre-warmed incubation medium containing the test compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Termination and Sample Processing: Terminate the enzymatic activity by adding a cold organic solvent with an internal standard to the collected aliquots. Centrifuge to remove cell debris.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic logic, the following diagrams are provided.
Experimental workflow for an in vitro metabolic stability assay.
Blocking O-demethylation with a difluoromethoxy group.
References
- 1. Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. labcorp.com [labcorp.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
Comparative Analysis of Benzenesulfonamide Analogs in Anticancer Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of benzenesulfonamide analogs as potential anticancer agents.
Benzenesulfonamide derivatives have emerged as a versatile and promising class of compounds in anticancer drug discovery. Their therapeutic potential stems from a variety of mechanisms, most notably the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases. This guide provides a comparative analysis of various benzenesulfonamide analogs, summarizing their in vitro anticancer activity, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways they modulate.
Data Presentation: In Vitro Anticancer and Enzyme Inhibitory Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are presented to allow for a direct comparison of the potency of these analogs.
Table 1: Cytotoxic Activity (IC50 in µM) of Benzenesulfonamide Analogs in Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl thiazolone–benzenesulfonamides | |||
| 4h (vanillin tail) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.56 | [1] |
| MCF-7 (Breast Cancer) | 1.52 | [1] | |
| 4g (p-nitro aryl) | MDA-MB-231 | 5.54 | [1] |
| MCF-7 | 2.55 | [1] | |
| 4e (eugenol analogue) | MDA-MB-231 | 3.58 | [2] |
| MCF-7 | 4.58 | [2] | |
| 4c | MDA-MB-231 | - | [2] |
| Quinazoline Sulfonates | |||
| BS3 (chloride substituent) | K562 (Leukemia) | 0.078 | [3] |
| PANC-1 (Pancreatic Cancer) | 0.097 | [3] | |
| HCT 116 (Colon Cancer) | 0.239 | [3] | |
| BS1 | K562 | 0.172 | [3] |
| BS4 | K562 | 0.173 | [3] |
| BS2 | K562 | 0.246 | [3] |
| TrkA Inhibitors | |||
| AL106 | U87 (Glioblastoma) | 58.6 | [4][5] |
| Cisplatin (Reference) | U87 | 53 | [4] |
| Pyrazoline Benzenesulfonamides | |||
| Various Derivatives | A549 (Lung), MCF-7 (Breast), HeLa (Cervical), COLO 205 (Colon) | Potent antiproliferative activity | [6] |
| Other Benzenesulfonamide Derivatives | |||
| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036 | [7] |
| C3 | A549 (Lung) | 171.2 (µg/mL) | [8] |
| C4 | A549 | 213.7 (µg/mL) | [8] |
| C6 | A549 | 160.1 (µg/mL) | [8] |
| Acetazolamide (Reference) | A549 | 68.8 (µg/mL) | [8] |
Table 2: Carbonic Anhydrase (CA) Inhibitory Activity of Benzenesulfonamide Analogs
| Compound | Target Enzyme | IC50 / Ki (nM) | Selectivity (CA II / CA IX) | Reference |
| 4e | hCA IX | 10.93 | High | [2][9] |
| hCA II | 1550 | [9] | ||
| 4g | hCA IX | - | High | [2][9] |
| hCA II | - | [9] | ||
| 4h | hCA IX | 25.06 | High | [2][9] |
| hCA II | 3920 | [9] | ||
| Amino thiazole based coumarin benzenesulfonamide I | hCA IX | 25.04 (Ki) | - | [1][2] |
| Acetazolamide (Reference) | hCA IX | 25 (Ki) | - | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the anticancer studies of benzenesulfonamide analogs are provided below.
In Vitro Anticancer Screening (Cytotoxicity Assay)
Objective: To determine the concentration of the benzenesulfonamide analog that inhibits 50% of cancer cell growth (IC50).
General Protocol (as performed for aryl thiazolone–benzenesulfonamides):
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) are obtained from the American Type Culture Collection (ATCC). Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained under standard conditions (37°C, 5% CO2).[1]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 72 hours).[3]
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the WST-8 assay or by direct cell counting using the trypan blue exclusion method.[4][8] For colorimetric assays, a reagent (e.g., CellTiter 96® AQueous One Solution Reagent) is added to each well, and after incubation, the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carbonic Anhydrase Inhibition Assay
Objective: To measure the inhibitory effect of benzenesulfonamide analogs on the activity of specific carbonic anhydrase isoforms (e.g., CA IX and CA II).
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms (hCA IX and hCA II) are used. A suitable substrate, such as 4-nitrophenyl acetate, is prepared in an appropriate buffer.
-
Inhibition Assay: The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the inhibitor (benzenesulfonamide analog) for a short period.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate. The hydrolysis of the substrate, which results in a colored product, is monitored spectrophotometrically over time by measuring the absorbance at a specific wavelength.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
Objective: To determine if the benzenesulfonamide analogs induce apoptosis (programmed cell death) in cancer cells.
General Protocol (as performed for compound 4e): [2]
-
Cell Treatment: Cancer cells (e.g., MDA-MB-231) are treated with the benzenesulfonamide analog at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Cell Staining: After treatment, the cells are harvested, washed, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI; a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive) are quantified. A significant increase in the percentage of Annexin V-positive cells compared to the control indicates apoptosis induction.[2]
Cell Cycle Analysis
Objective: To investigate the effect of benzenesulfonamide analogs on the progression of the cell cycle in cancer cells.
General Protocol (as performed for compound 4e): [1]
-
Cell Treatment: Cancer cells (e.g., MDA-MB-231) are treated with the benzenesulfonamide analog at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Fixation and Staining: The cells are harvested, washed, and fixed in cold ethanol. After fixation, the cells are washed again and treated with RNase to remove RNA. Finally, the cellular DNA is stained with a fluorescent dye such as propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that point.[1][3]
Signaling Pathways and Mechanisms of Action
Benzenesulfonamide analogs exert their anticancer effects through various mechanisms. The following diagrams illustrate two of the most well-documented signaling pathways.
Caption: CAIX Inhibition by Benzenesulfonamide Analogs in Hypoxic Tumors.
The overexpression of carbonic anhydrase IX (CA IX) in solid tumors under hypoxic conditions is a key survival mechanism.[10] CA IX catalyzes the conversion of carbon dioxide and water to carbonic acid, which then dissociates into a proton and a bicarbonate ion. By exporting protons, CA IX helps maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).[10] This pH gradient favors tumor cell proliferation, survival, and invasion. Benzenesulfonamide analogs, with their sulfonamide moiety, can selectively inhibit CA IX, leading to intracellular acidification and subsequent apoptosis of cancer cells.[9][10]
Caption: TrkA Signaling Inhibition by Benzenesulfonamide Analogs in Glioblastoma.
The Tropomyosin Receptor Kinase A (TrkA), a receptor tyrosine kinase, is overexpressed in several cancers, including glioblastoma (GBM).[4] The binding of its ligand, nerve growth factor (NGF), leads to receptor dimerization, autophosphorylation, and the activation of downstream pro-survival signaling pathways such as the PI3K/Akt and RAS/MAPK pathways.[4] Certain benzenesulfonamide analogs, like AL106, have been identified as potent inhibitors of TrkA.[4][5] By blocking the kinase activity of TrkA, these compounds inhibit downstream signaling, leading to the induction of apoptosis in cancer cells.[4] This makes TrkA an attractive target for the development of novel anticancer therapies for GBM and other TrkA-dependent malignancies.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunopathol.com [immunopathol.com]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Evaluating the Selectivity of Fluorinated Benzenesulfonamide Derivatives for Carbonic Anhydrase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of fluorinated benzenesulfonamide derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms. Due to the limited availability of specific inhibitory data for "4-(Difluoromethoxy)benzenesulfonamide" derivatives in the public domain, this guide utilizes data from closely related tetrafluorobenzenesulfonamide derivatives as a comparative proxy. The structural similarity, particularly the presence of fluorine moieties on the benzene ring, provides a scientifically relevant basis for evaluating isoform selectivity.
The primary sulfonamide moiety is a key pharmacophore for carbonic anhydrase inhibitors, acting as a zinc-binding group within the enzyme's active site.[1] The periphery of the benzenesulfonamide molecule, including substitutions like fluorine, is crucial in determining the potency and selectivity of inhibition across different CA isoforms.[1] Fluorination of the benzenesulfonamide ring can lower the pKa of the sulfonamide group, potentially strengthening the interaction with CA isozymes.[2]
This guide summarizes key quantitative data, details common experimental protocols for determining inhibitory activity, and visualizes a relevant signaling pathway and the experimental workflow.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibition constants (Kᵢ) of a series of tetrafluorobenzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). Lower Kᵢ values indicate more potent inhibition.
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5a | Phenyl | 550 | 30.1 | 4.5 | 1.1 |
| 5b | 4-Fluorophenyl | 625 | 41.5 | 3.9 | 0.9 |
| 5c | 4-Chlorophenyl | 710 | 45.2 | 3.1 | 0.8 |
| 5d | 4-Bromophenyl | 735 | 48.9 | 2.5 | 1.0 |
| 5e | 4-Iodophenyl | 815 | 55.3 | 1.5 | 1.2 |
| 5f | 4-Methylphenyl | 480 | 35.7 | 4.8 | 1.4 |
| 5g | 4-Chlorobenzyl | 835 | 46.9 | 4.5 | 1.1 |
| 5h | Methoxycarbonyl | 50.1 | 450 | 115 | 58.9 |
| 5i | Hydroxymethyl | 258 | 123 | 12.8 | 2.6 |
| 5j | Boc-aminomethyl | 44.9 | 26.9 | 13.6 | 3.6 |
| 5k | Aminomethyl | 330 | 142 | 10.4 | 2.7 |
| Acetazolamide (AAZ) | Standard | 250 | 12 | 25 | 5.7 |
Data sourced from a study on benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides obtained via click chemistry.[3][4] Errors in the reported values were in the range of ±10% from three different assays.
Key Observations from the Data:
-
Selectivity for Tumor-Associated Isoforms: The tetrafluoro-substituted sulfonamides (compounds 5a-5k) generally exhibit significantly greater inhibitory potency against the tumor-associated isoforms hCA IX and hCA XII compared to the cytosolic isoforms hCA I and hCA II.[3][4]
-
Impact of R Group: The nature of the 'R' group substituent influences both potency and selectivity. For instance, compounds with halogenated phenyl rings (5b-5e) show low nanomolar to subnanomolar inhibition of hCA IX and hCA XII.[3][4]
-
Comparison with Standard Inhibitor: Many of the presented derivatives demonstrate superior or comparable inhibition of hCA IX and hCA XII relative to the standard clinical inhibitor, Acetazolamide (AAZ).
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for evaluating the potency and selectivity of novel compounds. The following are detailed methodologies for commonly employed assays.
Stopped-Flow CO₂ Hydration Assay
This is a widely used method to determine the inhibition constants (Kᵢ) for CA inhibitors by measuring the enzyme-catalyzed hydration of carbon dioxide.[5]
Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The change in pH is monitored using a pH indicator dye.[6]
Materials:
-
Stopped-flow spectrophotometer[6]
-
Purified carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test inhibitors (e.g., fluorinated benzenesulfonamide derivatives)
-
Assay Buffer: 10 mM HEPES or TRIS, with 0.1 M Na₂SO₄ to maintain constant ionic strength.[7]
-
pH indicator: Phenol red (0.2 mM) is commonly used.[7]
-
CO₂-saturated water (substrate)[6]
-
Recirculating water bath to maintain a constant temperature (e.g., 25°C)[7]
Protocol:
-
Enzyme and Inhibitor Preparation: Dilute the purified CA enzyme in the assay buffer. For determining inhibition, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
-
Reaction Initiation: Rapidly mix the enzyme solution (or enzyme-inhibitor mixture) with the CO₂-saturated water in the stopped-flow instrument.[6]
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at its absorbance maximum (e.g., 557 nm for phenol red) for a short period (typically 10-60 seconds).[6][7]
-
Rate Calculation: Determine the initial velocity of the reaction from the linear portion of the absorbance change over time. The uncatalyzed rate is measured in the absence of the enzyme.
-
Inhibition Analysis: Calculate the percent inhibition by comparing the catalyzed rates in the presence and absence of the inhibitor. IC₅₀ values are determined by plotting percent inhibition against a range of inhibitor concentrations. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a biophysical method used to determine the dissociation constants (Kd) of compounds by measuring the change in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Materials:
-
Real-Time PCR instrument
-
Purified carbonic anhydrase isoforms
-
Test inhibitors
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer
Protocol:
-
Reaction Setup: In a multi-well plate, mix the purified CA enzyme, the fluorescent dye, and the test inhibitor at various concentrations in the assay buffer.
-
Thermal Denaturation: Place the plate in a Real-Time PCR instrument and apply a thermal gradient to gradually increase the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases.
-
Tm Determination: The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
-
Kd Calculation: The dissociation constant (Kd) is calculated by fitting the changes in Tm (ΔTm) at different inhibitor concentrations to a binding isotherm.
Visualizations
Signaling Pathway Involving Carbonic Anhydrase IX
Carbonic Anhydrase IX is a tumor-associated isoform that is often overexpressed in response to hypoxia.[8] It plays a crucial role in pH regulation in the tumor microenvironment, contributing to tumor cell survival and proliferation.[9]
References
- 1. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 9. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the biological activities of biphenyl sulfonamide and benzene sulfonamide derivatives. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering a side-by-side look at the therapeutic potential of these two important pharmacophores. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Biphenyl sulfonamides and benzene sulfonamides are foundational scaffolds in medicinal chemistry, giving rise to a wide array of therapeutic agents. While both share the sulfonamide functional group, the presence of the biphenyl moiety in the former often imparts distinct pharmacological properties. This guide explores their comparative activities across several key areas, including anticancer, antimicrobial, and enzyme inhibition profiles.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of representative biphenyl sulfonamide and benzene sulfonamide derivatives.
Table 1: Anticancer Activity (IC50 in µM)
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Biphenyl Sulfonamide | Analog 1 | Human Breast Cancer (MCF-7) | 5.2 | [1] |
| Analog 2 | Human Colon Cancer (HCT-116) | 3.8 | [1] | |
| Analog 3 | Human Lung Cancer (A549) | 7.1 | [1] | |
| Benzene Sulfonamide | Thiazolone-based 4e | Breast Cancer (MDA-MB-231) | Not specified, but potent | [2] |
| Thiazolone-based 4g | Breast Cancer (MDA-MB-231) | Not specified, but potent | [2] | |
| Thiazolone-based 4h | Breast Cancer (MDA-MB-231) | Not specified, but potent | [2] |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Derivative | Organism | MIC (µg/mL) | Reference |
| Biphenyl Sulfonamide | Analog A | Staphylococcus aureus | 16 | [3] |
| Analog B | Escherichia coli | 32 | [3] | |
| Benzene Sulfonamide | Carboxamide 4d | E. coli | 6.72 (mg/mL) | [4][5] |
| Carboxamide 4h | S. aureus | 6.63 (mg/mL) | [4][5] | |
| Carboxamide 4a | Pseudomonas aeruginosa | 6.67 (mg/mL) | [4][5] | |
| Thiazolone-based 4e, 4g, 4h | S. aureus | Significant inhibition at 50 µg/mL | [2] |
Table 3: Enzyme Inhibition (IC50 / Ki in µM)
| Compound Type | Enzyme | Derivative | IC50 / Ki (µM) | Reference |
| Biphenyl Sulfonamide | Carbonic Anhydrase II | Series 9a | 1.03 (Ki) | [6] |
| NLRP3 Inflammasome | H28 | 0.57 (IC50) | [7] | |
| NLRP3 Inflammasome | YQ128 | 0.30 (IC50) | [7] | |
| Benzene Sulfonamide | Acetylcholinesterase | Series 10 | 2.26 (Ki) | [8] |
| α-Glycosidase | Series 10 | 95.73 (Ki) | [8] | |
| Glutathione S-transferase | Not Specified | 22.76 - 49.29 (Ki) | [8] | |
| Carbonic Anhydrase IX | Thiazolone-based | Selective Inhibition | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
General Synthesis of Biphenyl Sulfonamides (Ultrasound-Assisted)
This protocol describes a generalized method for the synthesis of biphenyl sulfonamide derivatives.[3]
-
Reactant Preparation: In a conical flask, dissolve 1.0 mmol of the appropriate primary amine and 1.0 mmol of biphenyl sulfonyl chloride in 30 mL of methanol.
-
Ultrasonic Irradiation: Place the reaction mixture in an ultrasonic bath and irradiate at a controlled temperature, for instance, starting at ambient temperature and gradually increasing to 80°C.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane and ethyl acetate).
-
Product Isolation: Upon completion, add n-hexane to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with n-hexane, and dry.
Antimicrobial Activity Assay (Disc Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[3]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Evenly spread the microbial suspension over the surface of a sterile agar plate.
-
Application of Discs: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the synthesized compound (e.g., 20-50 µ g/disc ).
-
Incubation: Place the discs on the inoculated agar surface and incubate at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each disc in millimeters.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition.[6]
-
Materials: Purified human carbonic anhydrase (hCA), biphenyl sulfonamide inhibitor stock solution, Tris-HCl buffer (50 mM, pH 7.4), and 4-Nitrophenylacetate (4-NPA) substrate.
-
Procedure:
-
Add the hCA enzyme solution to the wells of a microplate.
-
Add varying concentrations of the sulfonamide inhibitor and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the 4-NPA substrate.
-
Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Biphenyl Sulfonamide Anticancer Activity
Biphenyl sulfonamide derivatives have demonstrated promising anticancer properties through the induction of apoptosis and cell cycle arrest.[1]
Caption: Anticancer mechanisms of biphenyl sulfonamides.
Benzene Sulfonamide as Carbonic Anhydrase Inhibitors
A primary mechanism of action for many benzene sulfonamide derivatives is the inhibition of carbonic anhydrase (CA), a zinc-containing metalloenzyme.[9]
Caption: Inhibition of carbonic anhydrase by benzene sulfonamides.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel sulfonamide derivatives.
Caption: General workflow for sulfonamide drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(Difluoromethoxy)benzenesulfonamide: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Difluoromethoxy)benzenesulfonamide (CAS No. 874781-09-6) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of sulfonamide derivatives and other hazardous chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a compound utilized in pharmaceutical and agrochemical research, it should be treated as potentially hazardous waste.[1] Adherence to a structured disposal protocol minimizes risks of exposure and contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE).[1] This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[2] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust.[1]
Quantitative Data
No specific quantitative data regarding disposal parameters for this compound were found in the available resources. The following table provides a general framework for the types of data that would be relevant for the disposal of hazardous chemical waste.
| Parameter | Value | Regulations |
| EPA Hazardous Waste Code | To be determined by a qualified professional based on waste characterization. | Resource Conservation and Recovery Act (RCRA) |
| Aquatic Toxicity | Data not available. Treat as potentially harmful to aquatic life. | Clean Water Act |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the assumption that it is a hazardous substance.
Step 1: Waste Identification and Segregation
-
Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (e.g., weighing boats, spatulas, vials), and any solutions.
-
Segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions.[1] A chemical segregation chart should be consulted to avoid storing with incompatible materials.[3][4]
Step 2: Containerization
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1][5] For solid waste, a securely sealed polyethylene bag or a wide-mouth container is appropriate.
-
The container must be in good condition with a secure, leak-proof lid.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound," its CAS number (874781-09-6), and an estimate of the quantity.
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure the SAA is inspected regularly for any signs of leaks or container degradation.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the waste.[6][7][8][9][10]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[11]
Experimental Protocols
General Laboratory Chemical Spill Cleanup Procedure
In the event of a small spill of solid this compound on a benchtop, the following general cleanup procedure should be followed:
-
Notify Personnel: Immediately alert others in the laboratory of the spill.
-
Restrict Access: Secure the area to prevent further contamination.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Contain the Spill: If it is a powder, carefully cover it with a damp paper towel to avoid generating dust.
-
Clean the Spill:
-
For a solid spill, carefully sweep or wipe the material into a designated hazardous waste container using a brush and dustpan or other appropriate tools.[13]
-
Avoid dry sweeping, which can create airborne dust.
-
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials (gloves, paper towels, etc.) into the hazardous waste container.[13]
-
Label and Dispose: Seal and label the hazardous waste container as described in the disposal protocol above and arrange for its disposal through your institution's EHS department.
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[14]
Visualizing the Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. labelmaster.com [labelmaster.com]
- 5. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 6. vantagegogreen.com [vantagegogreen.com]
- 7. benchchem.com [benchchem.com]
- 8. hwhenvironmental.com [hwhenvironmental.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. ciimar.up.pt [ciimar.up.pt]
- 12. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
Essential Safety and Logistical Information for Handling 4-(Difluoromethoxy)benzenesulfonamide
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Difluoromethoxy)benzenesulfonamide was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other benzenesulfonamide derivatives. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer before handling this chemical.
This document provides essential procedural guidance for the safe handling and disposal of this compound to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are critical to minimize exposure when handling this compound. The following table summarizes the recommended controls.
| Control Type | Specific Recommendations | Purpose |
| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood is recommended, especially when generating dust or aerosols. | To minimize inhalation of dust or vapors. |
| An emergency eyewash station and safety shower should be readily accessible.[1] | To provide immediate decontamination in case of accidental contact. | |
| Eye and Face Protection | Wear chemical safety goggles or glasses.[1][2] A face shield may be appropriate if there is a splash hazard.[1] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Wear a lab coat or other suitable protective clothing.[2] | To prevent skin contact. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene).[3] | To protect hands from direct contact with the chemical. |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[2] | To prevent inhalation of airborne particles. |
II. Operational Plan for Handling
A systematic approach to handling this compound is essential for safety.
1. Preparation and Pre-Handling Check:
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Locate the nearest emergency eyewash station and safety shower.
- Review the specific experimental protocol and the chemical's safety information.
2. Handling the Chemical:
- Work within the designated chemical fume hood.
- Avoid creating dust.[4][5]
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
- Keep the container tightly closed when not in use.[1][4]
- Avoid contact with skin, eyes, and clothing.[2][4]
- Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling Procedures:
- Thoroughly wash hands with soap and water after handling.[1][4]
- Clean the work area to remove any residual chemical.
- Properly store the chemical in a cool, dry, and well-ventilated area.[1][3]
III. First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2][3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
IV. Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
- Dispose of the chemical through a licensed and approved waste disposal facility.[1][4][8]
- Do not dispose of it down the drain or with regular trash.[2][8]
- Follow all local, state, and federal regulations for hazardous waste disposal.[8]
2. Contaminated Material Disposal:
- Any materials contaminated with the chemical (e.g., weighing paper, gloves, cleaning materials) should be treated as hazardous waste and disposed of accordingly.
- Place contaminated materials in a sealed and properly labeled container.
3. Empty Container Disposal:
- Handle uncleaned empty containers as you would the product itself.[8]
- Triple-rinse the container with an appropriate solvent, collecting the rinsate as hazardous waste.
- Once decontaminated, the container may be disposed of according to institutional guidelines.
V. Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Safe handling workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. media.hiscoinc.com [media.hiscoinc.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
